8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHPRLSCABXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413983 | |
| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-36-3 | |
| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document elucidates the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on the logical flow from commercially available starting materials to the final product, with a focus on robust and scalable methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile template for interacting with various biological targets. The fusion of an imidazole ring with a pyridine ring creates a rigid, planar system with a distinct dipole moment and hydrogen bonding capabilities, making it an attractive scaffold for drug design.
The specific compound, this compound, incorporates two key substituents that further enhance its potential as a pharmacophore. The chloro group at the 8-position can modulate the electronic properties of the ring system and provide a handle for further functionalization. The trifluoromethyl group at the 6-position is a common bioisostere for a methyl group, offering increased metabolic stability and lipophilicity, which can significantly impact a compound's pharmacokinetic profile. These features make this compound a valuable building block in the development of new therapeutics.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to a convergent synthetic strategy. The most common and reliable method for the construction of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophile, typically an α-halocarbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Precursor: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
The synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine can be achieved from more accessible starting materials, such as trifluoromethylpyridine derivatives. A common route involves the chlorination and subsequent amination of a suitable pyridine precursor.
Synthetic Pathway
A plausible and documented route begins with 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[1][2] The subsequent steps to obtain the desired aminopyridine are outlined below.
Caption: Synthesis of the key aminopyridine precursor.
Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Step 1: Vapor-Phase Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine
-
Rationale: This step introduces a chlorine atom at the 3-position of the pyridine ring. Vapor-phase chlorination is often employed for such transformations on an industrial scale.
-
Procedure:
-
A stream of 2-chloro-5-(trifluoromethyl)pyridine is vaporized and mixed with chlorine gas.
-
The gas mixture is passed through a heated reactor tube, typically packed with a catalyst such as activated carbon or a metal chloride.
-
The reaction temperature is maintained in the range of 200-400°C.
-
The product stream is cooled and condensed to collect the crude 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Purification is achieved by fractional distillation under reduced pressure.
-
Step 2: Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Rationale: This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by an amino group. The 2-position is more activated towards nucleophilic attack than the 3-position.
-
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add a source of ammonia (e.g., aqueous ammonia, or ammonia gas bubbled through the solution).
-
The reaction mixture is heated to a temperature between 100-150°C in a sealed vessel to maintain pressure.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Cyclocondensation to Form the Imidazo[1,2-a]pyridine Ring
The final step in the synthesis is the construction of the imidazo[1,2-a]pyridine ring system through the cyclocondensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a suitable two-carbon electrophile. The classic and most direct approach utilizes an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
SN2 Alkylation: The more nucleophilic pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloaldehyde, displacing the halide ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Chloroacetaldehyde (typically as a 50% aqueous solution) or bromoacetaldehyde diethyl acetal
-
Solvent: Ethanol, isopropanol, or N,N-dimethylformamide (DMF)
-
Base (optional, for neutralization): Sodium bicarbonate or triethylamine
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in a suitable solvent such as ethanol.
-
Add chloroacetaldehyde (1.1-1.5 eq., as a 50% aqueous solution) to the solution. If using bromoacetaldehyde diethyl acetal, an acidic workup will be required to hydrolyze the acetal in situ.
-
The reaction mixture is heated to reflux (typically 70-90°C) and stirred for several hours (4-24 hours). The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If the reaction was performed in an alcoholic solvent, the solvent can be removed under reduced pressure.
-
The residue is taken up in a mixture of water and an organic solvent such as ethyl acetate.
-
The aqueous layer is neutralized with a mild base like sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Summary and Characterization
The successful synthesis of the target compound and its precursors should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Key Characterization Data |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | White to off-white solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), Melting Point |
| This compound | C₈H₄ClF₃N₂ | 220.58 | Solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), Melting Point |
Conclusion
The synthesis of this compound is a multi-step process that relies on the successful preparation of the key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, followed by a robust cyclocondensation reaction. The methodologies described in this guide are based on well-established chemical principles and provide a solid foundation for the laboratory-scale synthesis of this valuable heterocyclic compound. Careful execution of the experimental procedures and diligent purification are essential for obtaining the target molecule in high purity. This guide serves as a practical resource for chemists in the pharmaceutical and agrochemical industries, facilitating the exploration of new chemical entities based on the promising imidazo[1,2-a]pyridine scaffold.
References
- 1. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Moiety
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. The strategic placement of a chloro group at the 8-position and a trifluoromethyl group at the 6-position critically influences the molecule's electronic distribution, lipophilicity, metabolic stability, and ultimately, its potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and laying the groundwork for its application in research and development.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a bicyclic aromatic system where an imidazole ring is fused to a pyridine ring.
Systematic Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Key Molecular Identifiers:
| Property | Value | Source |
| CAS Number | 178488-36-3 | [1][2] |
| Molecular Formula | C₈H₄ClF₃N₂ | [1][2] |
| Molecular Weight | 220.58 g/mol | [1][2] |
| InChI Key | BWSHPRLSCABXRL-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Quantitative Overview
| Property | Value (Parent Compound) | Value (Derivatives) | Experimental Context & Causality |
| Physical Form | Solid | Powder (Carboxylic acid and ethyl ester derivatives) | The planar, rigid ring system and intermolecular forces contribute to its solid state at room temperature. |
| Melting Point | Data not available | ~188 °C (dec.) (2-carboxylic acid)[3][4]; 129.5-141.5 °C (ethyl 2-carboxylate)[5] | The presence of the carboxylic acid group allows for strong hydrogen bonding, significantly increasing the melting point compared to the ethyl ester. The melting point of the parent compound is expected to be lower than its carboxylic acid derivative. A closely related compound, 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, has a reported melting point of 107-109 °C[6]. |
| Boiling Point | Data not available | Data not available | Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely with decomposition at atmospheric pressure. |
| Solubility | Data not available | Limited aqueous solubility is typical for highly substituted imidazo[1,2-a]pyridine derivatives containing lipophilic groups like trifluoromethyl[6]. | The trifluoromethyl group significantly increases lipophilicity, thereby reducing aqueous solubility[6]. Solubility in organic solvents will vary based on the solvent's polarity. |
| pKa | Data not available | -5.17 ± 0.41 (Predicted for 2-carboxylic acid)[7] | The imidazo[1,2-a]pyridine core is weakly basic. The presence of electron-withdrawing groups like chloro and trifluoromethyl is expected to decrease the basicity of the nitrogen atoms. |
| logP | Data not available | 3.8 (Predicted for ethyl 2-carboxylate)[8]; 2.7047 (Calculated for 2-carboxylic acid)[9] | The trifluoromethyl group is a strong contributor to lipophilicity, suggesting a relatively high logP value for the parent compound, which is crucial for membrane permeability in biological systems[6]. |
| Storage | Store at room temperature | Store at room temperature | The compound is stable under normal laboratory conditions[10]. |
Spectroscopic and Analytical Characterization
Spectroscopic data provides the fingerprint of a molecule, confirming its structure and purity. While specific spectra for the parent compound are not widely published, chemical suppliers indicate their availability, and the expected spectral features can be inferred from the known reactivity and structure of the imidazo[1,2-a]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the bicyclic ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine core. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, providing a clear diagnostic peak.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 220 and 222 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Fragmentation patterns would involve the loss of fragments such as Cl, CF₃, and HCN, which are typical for halogenated and nitrogen-containing heterocyclic compounds.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F stretching bands associated with the trifluoromethyl group.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon electrophile. For this compound, a plausible synthetic route would involve the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a suitable two-carbon synthon like chloroacetaldehyde.
Caption: Plausible synthetic pathway.
Recent advancements in synthetic methodologies also include transition-metal-catalyzed and photocatalytic C-H functionalization reactions, offering alternative and potentially more efficient routes to this class of compounds[11][12][13].
Chemical Reactivity and Stability
-
Reactivity: The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of the electron-withdrawing trifluoromethyl group can deactivate the ring towards electrophilic attack. The chloro group at the C8 position can potentially undergo nucleophilic aromatic substitution under forcing conditions. The imidazole ring is generally stable to oxidation, while the pyridine ring can be oxidized under strong oxidizing conditions.
-
Thermal and Photochemical Stability: The trifluoromethyl group generally imparts high thermal stability to organic molecules[14][15][16][17]. Imidazo[1,2-a]pyridines are also known to possess good photo and thermal stability, which makes them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs)[18].
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.
Determination of pKa
The pKa of weakly basic heterocycles can be determined using various methods, including:
-
Potentiometric Titration: This classical method involves titrating a solution of the compound with a standardized acid and monitoring the pH change.
-
UV-Vis Spectrophotometry: This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.
-
NMR Spectroscopy: The chemical shifts of protons near the basic nitrogen atoms are often pH-dependent and can be used to determine the pKa[19].
-
Capillary Electrophoresis: This technique can be employed for the determination of pKa values of very weak bases[20].
Determination of logP
The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
-
Shake-Flask Method: This traditional method involves partitioning the compound between octanol and water and measuring its concentration in each phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a rapid and reliable method where the retention time of the compound on a C18 column is correlated with the logP values of a series of known standards[9][21][22][23].
Caption: Workflow for logP determination via RP-HPLC.
Safety and Handling
Based on available safety data for the parent compound and its derivatives, this compound should be handled with care in a well-ventilated laboratory.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
Conclusion and Future Outlook
This compound represents a fascinating and potentially valuable scaffold for further investigation. Its unique combination of a privileged heterocyclic core with electron-withdrawing substituents makes it a compelling candidate for applications in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is yet to be fully established in publicly accessible literature, this guide provides a solid foundation based on available data and established scientific principles. Further experimental characterization of this compound is highly encouraged to unlock its full potential and to provide the scientific community with a more complete understanding of its behavior.
References
- 1. This compound | 178488-36-3 [sigmaaldrich.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 353258-35-2 CAS MSDS (8-Chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijrpr.com [ijrpr.com]
- 7. guidechem.com [guidechem.com]
- 8. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate | C11H8ClF3N2O2 | CID 737427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 178488-36-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its established and potential applications. As a member of the privileged imidazo[1,2-a]pyridine scaffold, this compound serves as a critical building block for the synthesis of novel therapeutic agents. The strategic incorporation of a chloro and a trifluoromethyl group imparts unique electronic and lipophilic properties, making it an attractive moiety for modulating the biological activity and pharmacokinetic profiles of drug candidates. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for various therapeutic targets.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, owing to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heteroaromatic system, formed by the fusion of an imidazole and a pyridine ring, offers a versatile template for the design of molecules with diverse therapeutic applications. Several commercial drugs, including Zolpidem and Olprinone, feature this scaffold, highlighting its clinical significance.[2] The unique spatial arrangement and electronic properties of the imidazo[1,2-a]pyridine ring system allow for specific interactions with various biological targets.
This compound (Figure 1) is a specifically substituted derivative that has garnered attention for its utility as a synthetic intermediate. The presence of a chlorine atom at the 8-position and a trifluoromethyl group at the 6-position significantly influences its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is a common functional group in medicinal chemistry known to enhance properties such as metabolic stability and lipophilicity, which can improve a drug candidate's overall profile.
Figure 1: Chemical Structure of this compound
A 2D representation of the core chemical structure.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Physical and Chemical Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178488-36-3 | [3] |
| Molecular Formula | C₈H₄ClF₃N₂ | [3] |
| Molecular Weight | 220.58 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥96% | [3] |
| InChI Key | BWSHPRLSCABXRL-UHFFFAOYSA-N | [3] |
| Storage | Store at room temperature | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to suppliers, representative data can be found through vendors such as ChemicalBook.[4] The expected spectroscopic characteristics are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=C, C=N, C-Cl, and C-F bonds present in the molecule.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 220.58. The isotopic pattern of the chlorine atom will be observable in the mass spectrum.
Synthesis Methodology
The synthesis of this compound is typically achieved through a cyclization reaction of a substituted 2-aminopyridine with a suitable C2 synthon. A reliable and commonly employed route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with chloroacetaldehyde.
Key Starting Material: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
The primary precursor for this synthesis is 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-26-1).[5] This intermediate is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[6]
Synthetic Protocol: Cyclization Reaction
The following protocol outlines a general procedure for the synthesis of this compound.
Reaction Scheme:
General reaction scheme for the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)pyridin-2-amine in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add an aqueous solution of chloroacetaldehyde (typically 50% w/w).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by comparing the data with established values.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of a polar protic solvent like ethanol or isopropanol facilitates the dissolution of the starting materials and the subsequent cyclization reaction.
-
Heating/Reflux: The application of heat is necessary to overcome the activation energy of the reaction and drive the cyclization to completion in a reasonable timeframe.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products, ensuring a high purity of the final compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of the chloro and trifluoromethyl groups provides handles for further chemical modification and influences the overall properties of the resulting molecules.
Role as a Key Intermediate
This compound serves as a critical intermediate in the synthesis of more complex molecules targeting a range of diseases, including cancer and infectious diseases. The imidazo[1,2-a]pyridine core can be further functionalized at various positions to optimize binding to specific biological targets.
Potential Therapeutic Areas
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown a broad spectrum of biological activities, including:
-
Anticancer Activity: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
-
Antimicrobial Properties: The scaffold has been explored for the development of new antibacterial and antifungal agents.
-
Nematicidal and Fungicidal Activity: In the agrochemical sector, derivatives have demonstrated efficacy against nematodes and fungi, suggesting their potential use in crop protection.[6]
Mechanism of Action Insights
The mechanism of action for many imidazo[1,2-a]pyridine derivatives is believed to involve the disruption of essential biological processes in the target organisms.[6] For instance, in the context of infectious diseases, these compounds may inhibit key enzymes or interfere with cellular signaling pathways necessary for the survival and proliferation of the pathogen. The specific mechanism is highly dependent on the overall structure of the molecule and the nature of the substituents on the core scaffold.
Illustrative Signaling Pathway Involvement:
Hypothetical mechanism of action for a derivative.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical research. Its well-defined physicochemical properties, established synthetic route, and the versatile nature of the imidazo[1,2-a]pyridine scaffold make it a valuable tool for the development of novel and effective chemical entities. This guide has provided a comprehensive overview of this important molecule, offering a foundation for further research and innovation in the field.
References
- 1. 8-Chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid | 353258-35-2 [chemicalbook.com]
- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. IMidazo[1,2-a]pyridine, 8-chloro-6-(trifluoroMethyl)-(178488-36-3) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Technical Guide to the Multifaceted Mechanisms of Action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] Its inherent properties, including metabolic stability and lipophilicity conferred by the trifluoromethyl group, and enhanced electrophilicity from the chloro group, make it an attractive starting point for drug discovery.[4] This guide delves into the complex and varied mechanisms of action of derivatives built upon this core, with a particular focus on their roles as G-protein coupled receptor (GPCR) agonists and kinase inhibitors, reflecting the most promising avenues of current research. While no single mechanism defines this entire class of compounds, this guide will illuminate the key molecular interactions and cellular pathways modulated by these versatile derivatives.
Part 1: The this compound Scaffold as a Modulator of G-Protein Coupled Receptors: The Case of GLP-1R Agonism
A significant area of investigation for this scaffold is in the treatment of type 2 diabetes, specifically through the agonism of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[4][5] GLP-1R is a class B GPCR that plays a crucial role in glucose homeostasis. Its activation leads to glucose-dependent insulin secretion, suppression of glucagon release, and other beneficial metabolic effects.
Mechanism of GLP-1R Activation
Derivatives of this compound have been shown to act as potent agonists of GLP-1R.[5] The proposed mechanism involves the binding of these small molecules to the transmembrane domain of the receptor, inducing a conformational change that facilitates the coupling of Gαs proteins. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the downstream effects on insulin secretion.
Caption: GLP-1R signaling pathway activated by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) for GLP-1R Agonism
The specific substitutions on the imidazo[1,2-a]pyridine core are critical for potent GLP-1R agonism. The 8-chloro and 6-trifluoromethyl groups provide a stable and lipophilic base, while the addition of a carboxylic acid moiety at position 3 appears to be crucial for hydrogen bonding and interaction with the receptor.[4]
| Substitution at Position 3 | GLP-1R Agonist Potency (EC₅₀) | Reference |
| Carboxylic Acid | < 10 nM | [5] |
Experimental Protocol: In Vitro GLP-1R Activation Assay (HEK293 cells)
-
Cell Culture: HEK293 cells stably expressing human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells are seeded into 384-well plates and grown to confluency. The growth medium is then removed, and cells are washed with assay buffer.
-
Compound Treatment: The this compound derivatives are serially diluted and added to the cells. A known GLP-1R agonist is used as a positive control.
-
cAMP Measurement: After a 30-minute incubation at room temperature, intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
Data Analysis: The fluorescence signal is converted to cAMP concentration, and the data is fitted to a four-parameter logistic equation to determine the EC₅₀ values.
Part 2: The this compound Scaffold as a Kinase Inhibitor: Targeting FLT3 in Acute Myeloid Leukemia
Another well-documented mechanism of action for this scaffold is the inhibition of protein kinases, which are critical regulators of cellular processes.[6] Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).
Mechanism of FLT3 Inhibition
Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. Imidazo[1,2-a]pyridine-thiophene derivatives have been shown to act as ATP-competitive inhibitors of FLT3.[6] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules like STAT5, AKT, and MAPK. This inhibition of pro-survival signaling pathways ultimately leads to apoptosis in FLT3-mutated AML cells.
Caption: Inhibition of FLT3 signaling by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) for FLT3 Inhibition
For kinase inhibition, the derivatization of the core scaffold is key. The addition of a thiophene ring at position 3 has been shown to be a critical modification for achieving potent FLT3 inhibition.[6] Further substitutions on the thiophene and at other positions of the imidazo[1,2-a]pyridine ring allow for fine-tuning of the inhibitory activity against both wild-type and mutant forms of FLT3.
| Derivative | Target | IC₅₀ | Reference |
| Imidazo[1,2-a]pyridine-thiophene | FLT3-ITD | Varies with substitutions | [6] |
Experimental Protocol: FLT3 Kinase Activity Assay (Biochemical)
-
Reagents: Recombinant human FLT3 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Assay Setup: The assay is performed in a 96-well plate. The kinase, substrate, and serially diluted imidazo[1,2-a]pyridine derivatives are pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The signal is plotted against the compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Part 3: Broader Biological Activities and Future Directions
Beyond these two well-defined mechanisms, the this compound scaffold has been explored for a multitude of other biological activities, including:
-
Anti-infective Properties: Derivatives have shown nematicidal and fungicidal activity, likely through the disruption of essential biological processes in the target organisms.[5][7]
-
Oncology and Infectious Diseases: The scaffold serves as a key intermediate in the synthesis of novel therapeutics for these areas, highlighting its versatility in modulating various biological pathways.[8]
-
Serotonin Receptor Modulation: While not specific to the 8-chloro-6-(trifluoromethyl) substitution pattern, related imidazo[1,2-a]pyridines like Anpirtoline are potent modulators of serotonin receptors, such as 5-HT1B agonists.[9][10][11] This suggests that with appropriate modifications, the core scaffold could be directed to target a wide range of receptors.
The diverse and potent biological activities of this compound derivatives underscore the importance of this scaffold in modern drug discovery. Future research will likely focus on further optimizing these compounds for specific targets, improving their pharmacokinetic and pharmacodynamic profiles, and exploring novel therapeutic applications. The continued elucidation of their complex mechanisms of action will be paramount to realizing their full therapeutic potential.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-3-carboxylic acid (1823188-42-6) for sale [vulcanchem.com]
- 5. This compound-3-carboxylic acid | 1823188-42-6 | Benchchem [benchchem.com]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1858241-44-7 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Anpirtoline hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
An In-Depth Technical Guide to the Biological Activity of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, This compound , and its related analogues. The strategic incorporation of a chloro group at the 8-position and a trifluoromethyl group at the 6-position significantly modulates the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target engagement.[3][4] We will dissect the synthesis, established biological activities, and therapeutic potential of this scaffold, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights and experimental data.
Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Foundation of "Privileged" Activity
The bicyclic 5-6 heterocyclic ring system of imidazo[1,2-a]pyridine is a versatile framework that has given rise to numerous commercial drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[2][5] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for library synthesis and lead optimization.
The biological activities reported for this class are remarkably diverse, spanning:
-
Anti-infective agents: Including potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[5][6]
-
Anticancer agents: Particularly in the development of novel targeted covalent inhibitors.[7][8]
-
Antitrypanosomatid molecules: Showing promise against parasites like Leishmania and Trypanosoma.[9][10]
-
Anticonvulsant, anti-inflammatory, and antiviral properties. [2][7]
The introduction of a trifluoromethyl (CF3) group, as seen in the topic compound, is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and bioavailability.[3][4] The chloro (Cl) substituent further influences the electronic properties and binding interactions of the molecule.
Part 2: Synthesis and Chemical Profile
The synthesis of functionalized imidazo[1,2-a]pyridines is well-established, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone. For more complex derivatives, multi-component reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction are employed to generate structural diversity efficiently.[7][8]
Caption: Generalized workflow for the synthesis of the core scaffold and its derivatives.
Experimental Protocol: Representative Synthesis of an Imidazo[1,2-a]pyridine-3-carboxamide Derivative
This protocol is a representative example adapted from methodologies used for synthesizing similar bioactive derivatives. The causality behind this choice rests on its relevance to creating compounds with therapeutic potential, such as antituberculosis agents.[5]
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core.
-
To a solution of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.2 eq).
-
Reflux the mixture for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The reflux provides the necessary activation energy for the initial nucleophilic attack and subsequent cyclization.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the ethyl this compound-2-carboxylate intermediate.[4]
-
-
Step 2: Saponification to Carboxylic Acid.
-
Dissolve the ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours. Causality: LiOH acts as a strong base to hydrolyze the ester to the corresponding carboxylic acid, which is a key intermediate for amide coupling.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Collect the resulting precipitate by filtration to obtain this compound-2-carboxylic acid.[11][12]
-
-
Step 3: Amide Coupling.
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature. Causality: HATU is a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
Add the desired amine (e.g., a substituted aniline or benzylamine) (1.2 eq) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and purify by chromatography to yield the final amide product.
-
Part 3: Profile of Biological Activity
The specific substitutions at the 6- and 8-positions confer a distinct activity profile upon this scaffold, primarily explored in agrochemical and therapeutic contexts.
Agrochemical Applications: Nematicidal and Fungicidal Properties
Research has identified this compound-3-carboxylic acid and related structures as having significant biological activity against agricultural pests.[13]
-
Mechanism of Action: While the precise molecular targets are often proprietary, the mechanism is believed to involve the disruption of essential biological processes in nematodes and fungi.[13] The trifluoromethyl group enhances the compound's ability to penetrate the lipophilic cell membranes of these organisms.[3]
-
Applications: These compounds serve as valuable leads in the development of new agrochemical formulations for crop protection.[3][4]
| Compound Derivative | Target Organism | Activity Type | Reference |
| This compound-3-carboxylic acid | Nematodes | Nematicidal | [13] |
| This compound-3-carboxylic acid | Fungi | Fungicidal | [13] |
| 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Caenorhabditis elegans | Nematicidal | [3] |
Therapeutic Potential: Oncology and Anti-Infectives
The this compound core is a key intermediate in the synthesis of targeted therapies.[4] By analogy with closely related derivatives, we can infer its potential mechanisms and applications.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as covalent inhibitors targeting specific mutations in cancer cells, such as KRAS G12C.[7][8]
-
Mechanism of Action: These inhibitors typically contain an electrophilic "warhead" (e.g., an acrylamide group) that forms an irreversible covalent bond with a cysteine residue near the active site of the target protein. This permanently deactivates the protein, shutting down the oncogenic signaling pathway. The imidazo[1,2-a]pyridine core serves as the scaffold to correctly position the warhead for this interaction.
Caption: Conceptual workflow of targeted covalent inhibition by a scaffold-based drug.
This scaffold is prominent in the development of drugs against challenging pathogens.
-
Antitrypanosomatid Activity: Nitro-substituted imidazo[1,2-a]pyridines, such as 8-aryl-6-chloro-3-nitro derivatives, act as prodrugs.[9][10] They are bioactivated by type 1 nitroreductases (NTR1) within the parasite. This reduction creates reactive nitroso and hydroxylamine species that are cytotoxic to the parasite.[10]
| Compound Class | Target Pathogen | Mechanism | IC50 Range | Reference |
| 8-Aryl-6-chloro-3-nitro-imidazo[1,2-a]pyridines | T. brucei brucei | NTR1 Bioactivation | 0.04–0.16 µM | [10] |
| 8-Aryl-6-chloro-3-nitro-imidazo[1,2-a]pyridines | L. infantum | NTR1 Bioactivation | 1.1–3.0 µM | [10] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | QcrB Inhibition | 0.069–0.174 µM | [5] |
-
Antituberculosis Activity: A clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine-3-carboxamide that targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration (ATP synthesis) in Mycobacterium tuberculosis.[5][6] This validates the therapeutic potential of amide derivatives of the imidazo[1,2-a]pyridine core.
Caption: Bioactivation pathway of a nitroaromatic prodrug in a target parasite.
Part 4: Future Directions and Conclusion
This compound is a highly valuable scaffold with demonstrated utility in both agrochemical and pharmaceutical research. Its derivatives have shown potent and specific activities, from nematicidal action to the targeted inhibition of cancer proteins and essential pathogen enzymes.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification at other positions of the imidazo[1,2-a]pyridine ring to optimize potency and selectivity for specific targets.
-
Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Exploration of New Targets: Screening libraries based on this scaffold against a wider range of therapeutic targets, including viral polymerases, kinases, and other enzymes implicated in human disease.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1858241-44-7 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-2-carboxylic acid | C9H4ClF3N2O2 | CID 3928817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. This compound-3-carboxylic acid | 1823188-42-6 | Benchchem [benchchem.com]
The Ascendancy of Trifluoromethylated Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this heterocyclic system has emerged as a powerful approach to modulate and enhance its pharmacological profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of trifluoromethylated imidazo[1,2-a]pyridines. We will delve into the causality behind experimental choices in synthetic methodologies and present a critical analysis of their therapeutic potential, supported by quantitative data and mechanistic insights.
Introduction: The Strategic Value of the Trifluoromethyl Group in a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that serves as the foundational structure for numerous therapeutic agents with a wide array of biological activities, including sedative, anti-ulcer, and cardiotonic effects.[1][2] Its unique electronic and structural features allow for versatile functionalization, making it an attractive scaffold for drug design.
The introduction of a trifluoromethyl group (CF3) is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The high electronegativity and lipophilicity of the CF3 group can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Specifically, the CF3 group can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the in vivo half-life of the drug.
-
Enhance Lipophilicity: This can improve absorption and distribution within the body.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, affecting ionization and receptor interactions.
-
Improve Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions.
This guide will explore the synergistic effect of combining the privileged imidazo[1,2-a]pyridine scaffold with the advantageous properties of the trifluoromethyl group.
Synthetic Strategies for Trifluoromethylated Imidazo[1,2-a]pyridines
The synthesis of trifluoromethylated imidazo[1,2-a]pyridines has been an area of active research, with several efficient methods being developed. A key focus has been on the direct C-H trifluoromethylation of the imidazo[1,2-a]pyridine core, which offers an atom-economical and step-efficient approach.
Visible-Light-Mediated C-H Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis.[4][5] This approach allows for the generation of reactive radical species under mild conditions, enabling challenging C-H functionalization reactions.
Mechanism of Photocatalytic Trifluoromethylation:
A plausible mechanism for the visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines using a photocatalyst and a CF3 source (e.g., CF3SO2Na, Langlois reagent) is depicted below.[4]
Caption: Proposed mechanism for visible-light-mediated C3-trifluoromethylation.
Experimental Protocol: Visible-Light-Mediated Trifluoromethylation of 2-Phenylimidazo[1,2-a]pyridine [4]
-
Reaction Setup: In a 10 mL oven-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), anthraquinone-2-carboxylic acid (AQN-2-CO2H) as a photo-organocatalyst, and sodium trifluoromethanesulfinate (Langlois reagent).
-
Solvent and Reagents: Add K2CO3 and trifluoroacetic acid to the tube.
-
Degassing: Evacuate and backfill the tube with nitrogen three times.
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Work-up: After completion of the reaction (monitored by TLC), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Dehydrative Coupling for the Synthesis of Trifluoromethyl Carbinols
Another innovative approach involves the metal-free dehydrative coupling of imidazo[1,2-a]pyridines with trifluoroacetaldehyde.[6][7] This method provides access to trifluoromethyl carbinol-containing imidazo[1,2-a]pyridines, which are valuable synthetic intermediates.
Caption: Workflow for the synthesis of trifluoromethyl carbinols.
Experimental Protocol: Dehydrative Coupling of Imidazo[1,2-a]pyridines [7]
-
Reactant Preparation: To a solution of imidazo[1,2-a]pyridine in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add trifluoroacetaldehyde.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the reaction mixture directly by column chromatography on silica gel to afford the desired trifluoromethyl carbinol product.
Biological Activities of Trifluoromethylated Imidazo[1,2-a]pyridines
The incorporation of the trifluoromethyl group has led to the discovery of imidazo[1,2-a]pyridine derivatives with potent and diverse biological activities.
Anticancer Activity
Trifluoromethylated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.
One study reported the synthesis of N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine (Compound 19), which showed good inhibitory activity against the HT-29 human colon cancer cell line with an IC50 of 85.50 ± 18.83 µM.[8] In contrast, this compound was less effective against MCF-7 breast cancer and B16F10 melanoma cell lines (IC50 ≥ 200 µM).[8] This highlights the importance of the substitution pattern on the imidazo[1,2-a]pyridine core for selective anticancer activity.
Another series of novel imidazo[1,2-a]pyridine derivatives were shown to inhibit the proliferation of A375 human melanoma cells with low IC50 values (<1 µM).[9] Some of these compounds were found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cancer cell growth and survival.[9]
Table 1: Anticancer Activity of Selected Trifluoromethylated Imidazo[1,2-a]pyridines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 85.50 ± 18.83 | [8] |
| MCF-7 (Breast) | ≥ 200 | [8] | |
| B16F10 (Melanoma) | ≥ 200 | [8] | |
| Imidazo[1,2-a]pyridine-thiazole derivative | A375 (Melanoma) | 0.14 | [9] |
| HeLa (Cervical) | 0.21 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer and autoimmune disorders. Trifluoromethylated imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties.
A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), demonstrated significant anti-inflammatory activity in breast and ovarian cancer cell lines.[10] MIA was found to modulate the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[10] The study also showed that co-administration of MIA with curcumin, a natural anti-inflammatory compound, enhanced its therapeutic effects.[10]
Caption: MIA inhibits the STAT3/NF-κB inflammatory pathway.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Trifluoromethylated imidazo[1,2-a]pyridines have shown promise as a new class of antimicrobial agents.
Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities.[11] For example, a series of chalcone derivatives containing the imidazo[1,2-a]pyridine nucleus were synthesized and tested against various bacterial strains.[12] One compound, in particular, displayed potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.125 µg/mL against the reference strain.[12]
Table 2: Antimicrobial Activity of a Selected Imidazo[1,2-a]pyridine-Chalcone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcone 5h | S. aureus (ATCC 25923) | 3.125 | [12] |
| S. aureus (Clinical Isolate) | 6.25 | [12] |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For trifluoromethylated imidazo[1,2-a]pyridines, SAR studies have revealed several key insights:
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the imidazo[1,2-a]pyridine ring significantly influences biological activity. Trifluoromethylation at the C3 position is a common strategy.[13]
-
Substituents at the C2 Position: The nature of the substituent at the C2 position plays a critical role in determining the anticancer activity. For instance, the presence of a 4-(trifluoromethyl)phenyl group at the C2 position led to selective activity against colon cancer cells.[8] In contrast, other studies have shown that different aryl or heteroaryl groups at this position can confer potent activity against other cancer cell lines.[9]
-
Substituents at the C3 Position: The introduction of an amino group at the C3 position has been explored for its potential to enhance biological activity.[8]
-
Electron-donating vs. Electron-withdrawing Groups: In the context of antimicrobial chalcone derivatives, the presence of electron-donating groups on the phenyl ring was associated with a broader spectrum of activity, while electron-withdrawing groups led to reduced bactericidal activity.[12]
Conclusion and Future Perspectives
Trifluoromethylated imidazo[1,2-a]pyridines represent a highly promising class of compounds with a wide range of therapeutic applications. The strategic incorporation of the trifluoromethyl group has proven to be an effective method for enhancing the pharmacological properties of the privileged imidazo[1,2-a]pyridine scaffold.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The synthesis and biological evaluation of novel derivatives with diverse substitution patterns are needed to further explore the SAR and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicology.
The continued exploration of trifluoromethylated imidazo[1,2-a]pyridines holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0 [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Investigation of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This versatile structure has been extensively explored for the development of novel therapeutic agents targeting a spectrum of diseases, with a notable and growing interest in its application in oncology.[2][3][4] The unique electronic and steric properties of this bicyclic heteroaromatic ring system allow for facile chemical modification, enabling the synthesis of diverse libraries of compounds for screening and optimization.
Recent studies have highlighted the potential of substituted imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[4] These compounds have been shown to exert cytotoxic and anti-proliferative effects against various cancer cell lines. While the precise mechanisms of action are often compound-specific, emerging evidence suggests that they can modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[4]
This document provides a detailed guide for the investigation of a specific derivative, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , as a potential anticancer agent. While extensive research on this particular molecule is still emerging, its structural features—notably the electron-withdrawing chloro and trifluoromethyl groups—suggest it may possess significant biological activity.[5] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which can improve a compound's bioavailability and efficacy in drug formulations.[3][5]
These application notes will provide a hypothesized mechanism of action based on related compounds, along with detailed protocols for the initial characterization of its anticancer properties.
Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling and Inducing Apoptosis
Based on preliminary studies of similar imidazo[1,2-a]pyridine compounds, a plausible mechanism of action for this compound involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the subsequent induction of apoptosis.[4] The Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.
Inhibition of this pathway by a small molecule inhibitor like this compound could lead to a downstream cascade of events, including the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[4] This, in turn, can trigger the intrinsic apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound. It is crucial to include appropriate positive and negative controls in all experiments.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the dose-dependent effect of the compound on the viability of cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., HCC1937, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO concentration equivalent to the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is designed to investigate the effect of the compound on the expression and phosphorylation status of proteins in the hypothesized signaling pathway.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the initial investigation of this compound.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Buy 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1858241-44-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Imidazo[1,2-a]Pyridines in Agrochemical Formulation
Introduction: The Emergence of Imidazo[1,2-a]Pyridines in Modern Crop Protection
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2][3] This versatile core structure is present in several commercial drugs, highlighting its favorable interaction with biological systems.[1][2] More recently, the agrochemical sector has recognized the potential of imidazo[1,2-a]pyridine derivatives as potent agents for crop protection.[4] Research has demonstrated their efficacy as insecticides, fungicides, and even herbicides, positioning them as a promising class of active ingredients for the development of novel agrochemical products.[4][5][6][7]
The unique chemical architecture of imidazo[1,2-a]pyridines allows for extensive structural modifications, enabling the fine-tuning of their biological activity and spectrum of control.[8][9] Studies have reported significant insecticidal activity of certain derivatives against pests like aphids and planthoppers, with some compounds showing higher efficacy than existing commercial standards.[5][10] Furthermore, various substituted imidazo[1,2-a]pyridines have exhibited notable fungicidal and phytotoxic effects, indicating their potential as broad-spectrum crop protection agents.[6][7]
However, the successful transition of a promising active ingredient from the laboratory to the field is contingent upon the development of a stable, effective, and user-friendly formulation. Many novel chemical entities, including imidazo[1,2-a]pyridine derivatives, often exhibit poor water solubility, which presents a significant challenge for formulation development.[11][12] This guide provides a comprehensive overview of the key considerations and detailed protocols for the formulation of imidazo[1,2-a]pyridines into common agrochemical delivery systems. We will explore the principles behind formulation selection, the role of various excipients, and the methodologies for evaluating the physical, chemical, and biological performance of the resulting formulations.
Part 1: Pre-Formulation Studies: Characterizing the Active Ingredient
Prior to embarking on formulation development, a thorough understanding of the physicochemical properties of the specific imidazo[1,2-a]pyridine active ingredient (AI) is paramount. These properties will dictate the most suitable formulation type and the selection of appropriate inert ingredients.
1.1. Solubility Profile: The solubility of the AI in a range of solvents is a critical starting point. Imidazo[1,2-a]pyridines are generally sparingly soluble in water.[11][13] A comprehensive solubility assessment should be conducted in:
-
Water: At different pH values (e.g., 4, 7, 9) and temperatures (e.g., 20°C, 50°C).
-
Polar organic solvents: Such as alcohols (methanol, ethanol) and ketones (acetone).[13]
-
Non-polar organic solvents: Including aromatic hydrocarbons (e.g., Solvesso™ series) and vegetable oils, which are common in emulsifiable concentrate (EC) formulations.
-
Co-solvents: Water-miscible organic solvents used to enhance the solubility of poorly soluble compounds.[12]
Protocol 1: Determination of Active Ingredient Solubility
-
Objective: To determine the solubility of the imidazo[1,2-a]pyridine AI in various solvents.
-
Materials:
-
Imidazo[1,2-a]pyridine AI
-
Selected solvents (water at different pH, organic solvents)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
-
Procedure:
-
Add an excess amount of the AI to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the AI in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in g/L or mg/mL.
-
1.2. Stability Analysis: The stability of the AI under various environmental conditions is crucial for ensuring a commercially viable shelf-life of the formulated product.[14] Key stability tests include:
-
Hydrolytic Stability: Evaluates the degradation of the AI in aqueous solutions at different pH values (typically pH 4, 7, and 9) and temperatures.
-
Photostability: Assesses the degradation of the AI when exposed to light, particularly UV radiation.
-
Thermal Stability: Determines the decomposition temperature and potential degradation pathways at elevated temperatures.
Protocol 2: Accelerated Storage Stability of the Technical Grade Active Ingredient (TGAI)
-
Objective: To assess the thermal stability of the imidazo[1,2-a]pyridine TGAI.
-
Materials:
-
Imidazo[1,2-a]pyridine TGAI
-
Glass containers
-
Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)
-
HPLC system
-
-
Procedure:
-
Weigh a sample of the TGAI into a suitable glass container.
-
Place the container in an oven at a constant elevated temperature (e.g., 54°C) for 14 days. This is a standard accelerated aging condition.[3]
-
After 14 days, remove the sample and allow it to cool to room temperature.
-
Analyze the purity of the aged sample using a validated HPLC method and compare it to the initial purity.
-
Significant degradation indicates potential stability issues that need to be addressed in the formulation.
-
Part 2: Formulation Development: Strategies and Protocols
The choice of formulation type is primarily dictated by the physicochemical properties of the AI, the intended application, and economic considerations. For poorly water-soluble AIs like many imidazo[1,2-a]pyridines, the most common formulation types are Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP).[15]
2.1. Emulsifiable Concentrate (EC) Formulation
An EC is a liquid formulation where the AI is dissolved in a water-immiscible organic solvent along with emulsifiers.[7][16][17] Upon dilution with water in the spray tank, a spontaneous oil-in-water emulsion is formed.[17]
-
Rationale for Imidazo[1,2-a]Pyridines: Suitable for derivatives with good solubility in organic solvents. ECs offer ease of handling and good spray coverage.[17]
-
Key Components:
-
Active Ingredient: The imidazo[1,2-a]pyridine derivative.
-
Solvent: Must have high solvency for the AI, be non-phytotoxic at application rates, and have a high flashpoint. Aromatic hydrocarbons or vegetable oil-based solvents are common.
-
Emulsifiers: A blend of anionic and non-ionic surfactants is typically used to ensure the formation of a stable emulsion upon dilution.[7][16]
-
Protocol 3: Preparation of an Emulsifiable Concentrate (EC) Formulation
-
Objective: To prepare a stable EC formulation of an imidazo[1,2-a]pyridine AI.
-
Materials:
-
Imidazo[1,2-a]pyridine AI
-
Suitable organic solvent (e.g., Solvesso™ 150)
-
Anionic surfactant (e.g., calcium dodecylbenzenesulfonate)
-
Non-ionic surfactant (e.g., ethoxylated castor oil)
-
Glass beaker and magnetic stirrer
-
-
Procedure:
-
Dissolve the required amount of the imidazo[1,2-a]pyridine AI in the solvent with stirring until a clear solution is obtained.
-
Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogeneous mixture is formed.
-
The final product should be a clear, stable liquid.
-
2.2. Suspension Concentrate (SC) Formulation
An SC is a stable dispersion of the solid AI in a liquid medium, typically water.[18] This formulation type is ideal for AIs that are insoluble in both water and organic solvents.[19]
-
Rationale for Imidazo[1,2-a]Pyridines: An excellent choice for derivatives with very low solubility. SCs are water-based, reducing concerns about flammable solvents and phytotoxicity.[18]
-
Key Components:
-
Active Ingredient: Finely milled imidazo[1,2-a]pyridine.
-
Wetting Agent: Facilitates the dispersion of the solid particles in water.[18][19]
-
Dispersing Agent: Prevents the agglomeration of particles and ensures a stable suspension.[9][18]
-
Thickener (Suspending Agent): Increases the viscosity of the formulation to prevent settling of the solid particles.[9][20] Xanthan gum is commonly used.
-
Antifreeze: Such as propylene glycol, to prevent freezing during storage.[19]
-
Biocide: To prevent microbial growth in the water-based formulation.
-
Protocol 4: Preparation of a Suspension Concentrate (SC) Formulation
-
Objective: To prepare a stable SC formulation of an imidazo[1,2-a]pyridine AI.
-
Materials:
-
Imidazo[1,2-a]pyridine AI (micronized)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., a copolymer with pigment affinic groups)
-
Propylene glycol (antifreeze)
-
Xanthan gum (thickener)
-
Biocide
-
Deionized water
-
High-shear mixer and bead mill
-
-
Procedure:
-
In a beaker, mix the wetting agent, dispersing agent, and propylene glycol in water.
-
Slowly add the micronized imidazo[1,2-a]pyridine AI while stirring with a high-shear mixer to form a slurry.
-
Pass the slurry through a bead mill to achieve the desired particle size distribution (typically < 5 µm).
-
Separately, prepare a pre-gel of the xanthan gum in water.
-
Slowly add the xanthan gum pre-gel and the biocide to the milled slurry under gentle agitation until a homogeneous suspension is obtained.
-
2.3. Wettable Powder (WP) Formulation
A WP is a dry, finely ground formulation that is mixed with water to form a suspension for spraying.[21][22][23]
-
Rationale for Imidazo[1,2-a]Pyridines: A cost-effective option for solid AIs with low solubility. WPs generally have a long shelf life.[23]
-
Key Components:
Protocol 5: Preparation of a Wettable Powder (WP) Formulation
-
Objective: To prepare a WP formulation of an imidazo[1,2-a]pyridine AI.
-
Materials:
-
Imidazo[1,2-a]pyridine AI
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Inert carrier (e.g., kaolin clay)
-
Air mill or hammer mill
-
Blender
-
-
Procedure:
-
Combine the AI, wetting agent, dispersing agent, and carrier in the desired proportions.
-
Pre-mix the components in a blender.
-
Pass the mixture through an air mill or hammer mill to achieve a fine, homogeneous powder.
-
Part 3: Quality Control and Performance Evaluation
Once formulated, the product must undergo a series of tests to ensure its quality, stability, and efficacy.[3][24][]
3.1. Physicochemical Testing
These tests assess the physical and chemical properties of the formulation.
Table 1: Key Physicochemical Tests for Different Formulation Types
| Test Parameter | EC Formulation | SC Formulation | WP Formulation | CIPAC/FAO Method (Example) |
| Appearance | Clear, homogeneous liquid | Homogeneous, viscous liquid | Homogeneous, free-flowing powder | MT 149 |
| Active Ingredient Content | Required | Required | Required | HPLC-based method |
| pH (of a 1% aqueous dilution) | Required | Required | Required | MT 75.3[14] |
| Emulsion Stability | Required | N/A | N/A | MT 36 |
| Suspensibility | N/A | Required | Required | MT 184 |
| Wettability | N/A | N/A | Required | MT 53 |
| Persistent Foaming | Required | Required | Required | MT 47.2 |
| Storage Stability (Accelerated) | Required | Required | Required | MT 46.3[26] |
3.2. Biological Efficacy Evaluation
The ultimate test of an agrochemical formulation is its performance in controlling the target pest, weed, or disease under realistic conditions.
Protocol 6: Greenhouse Efficacy Trial (Generic Protocol)
-
Objective: To evaluate the biological efficacy of a formulated imidazo[1,2-a]pyridine product against a target organism.
-
Materials:
-
Test formulation
-
Untreated control (e.g., water or blank formulation)
-
Commercial standard (reference product)
-
Host plants and target organisms (insects, fungi, or weeds)
-
Greenhouse with controlled environment
-
Spray equipment calibrated for small-plot applications
-
-
Procedure:
-
Experimental Design: Use a randomized complete block design with a sufficient number of replicates (typically 4-6).[27]
-
Treatment Application: Apply the test formulation at various rates, alongside the untreated control and the commercial standard. Ensure uniform spray coverage.
-
Infestation/Inoculation: Artificially infest or inoculate the plants with the target organism before or after treatment, depending on the test objective (preventative vs. curative).
-
Assessment: At regular intervals, assess the efficacy of the treatments by counting the number of surviving insects, measuring the area of disease infection, or determining the biomass of weeds. Also, assess for any signs of phytotoxicity on the host plants.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Logical Workflow for Agrochemical Formulation Development
References
- 1. Adjuvants in Pesticides [npic.orst.edu]
- 2. WO2001093679A1 - Agrochemical suspension formulations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. agracity.com [agracity.com]
- 6. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 8. erams.com [erams.com]
- 9. Agro Chemicals - Formulation [jeevanchemicals.com]
- 10. brewerint.com [brewerint.com]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety | Expert Chemical Data China [pipzine-chem.com]
- 14. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 19. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 20. agritraining.co.za [agritraining.co.za]
- 21. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 24. labcorp.com [labcorp.com]
- 26. scribd.com [scribd.com]
- 27. ppqs.gov.in [ppqs.gov.in]
High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Derivatives: A Senior Application Scientist's Guide
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This bicyclic heterocyclic system is a structural cornerstone for numerous biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4] Marketed drugs such as Zolpidem and Alpidem feature this core, underscoring its clinical significance.[4] The amenability of the imidazo[1,2-a]pyridine scaffold to chemical modification allows for the creation of large, diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[2][5]
This guide provides an in-depth overview of the principles, applications, and detailed protocols for various HTS assays tailored to the discovery and characterization of novel imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Foundational Principles of HTS for Imidazo[1,2-a]pyridine Derivatives
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their ability to modulate a specific biological target or pathway.[6] For a screening campaign to be successful, the chosen assay must be robust, reproducible, and relevant to the therapeutic hypothesis.
Assay Validation: The Cornerstone of Reliable Screening
Before embarking on a full-scale screen, rigorous assay validation is paramount.[7] The primary goal of validation is to ensure that the assay can reliably distinguish between active compounds ("hits") and inactive compounds.[8] A key statistical parameter used in HTS for this purpose is the Z'-factor .[9][10]
The Z'-factor provides a measure of the statistical separation between the positive and negative controls in an assay.[11] It is calculated using the means (µ) and standard deviations (σ) of both controls:
Z' = 1 - [(3σpositive + 3σnegative) / |µpositive - µnegative|]
| Z'-factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS.[11] |
| 0 to 0.5 | Acceptable | The assay may be suitable but could benefit from optimization.[11] |
| < 0 | Unacceptable | The assay is not reliable for screening.[11] |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for a high-throughput screen.[8]
Part 2: HTS Assay Formats for Imidazo[1,2-a]pyridine Derivatives
The choice of HTS assay format is dictated by the biological target of interest. Imidazo[1,2-a]pyridine derivatives have been shown to modulate a variety of targets, including protein kinases, cell viability, and protein-protein interactions.[12][13][14]
Biochemical Assays vs. Cell-Based Assays
HTS assays can be broadly categorized as either biochemical or cell-based.
-
Biochemical assays utilize purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target. They are generally simpler to set up and less prone to off-target effects.
-
Cell-based assays use living cells, providing a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[15] These assays can measure downstream effects of target engagement, such as changes in cell viability, signaling pathways, or gene expression.[15]
Part 3: Detailed Application Notes and Protocols
The following protocols are designed for a 384-well plate format, which is standard for HTS. Volumes can be scaled for 96- or 1536-well plates.
Application Note 1: Screening for Imidazo[1,2-a]pyridine Kinase Inhibitors
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, making kinase inhibition assays a primary screening strategy.[12][14] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][9]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating:
-
Prepare serial dilutions of imidazo[1,2-a]pyridine derivatives in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 25-50 nL of each compound solution to the wells of a 384-well assay plate.
-
Include positive control (no enzyme or a known inhibitor) and negative control (DMSO vehicle) wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Determine the IC₅₀ values for active compounds.
-
Application Note 2: Assessing the Cytotoxic Effects of Imidazo[1,2-a]pyridines
For imidazo[1,2-a]pyridine derivatives being developed as anticancer agents, a primary HTS assay is often a cell viability or cytotoxicity assay.[13] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add serially diluted imidazo[1,2-a]pyridine derivatives to the cells.
-
Include positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls.
-
Incubate for 24-72 hours, depending on the cell line and experimental goals.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability relative to the DMSO control.
-
Determine the IC₅₀ values for active compounds.
-
Application Note 3: High-Throughput Screening for Protein-Protein Interaction Modulators
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay platform well-suited for studying protein-protein interactions (PPIs) in HTS. This assay can be used to identify imidazo[1,2-a]pyridine derivatives that disrupt or stabilize specific PPIs.
Protocol: AlphaLISA® Protein-Protein Interaction Assay
-
Reagent Preparation:
-
Prepare solutions of the biotinylated "bait" protein, the tagged "prey" protein, streptavidin-coated Donor beads, and anti-tag Acceptor beads in AlphaLISA® buffer. Optimal concentrations should be determined through checkerboard titrations.
-
-
Compound Plating:
-
Dispense 25-50 nL of imidazo[1,2-a]pyridine derivatives into the wells of a 384-well ProxiPlate.
-
-
Assay Assembly:
-
Add the biotinylated bait protein, tagged prey protein, and test compounds to the wells and incubate to allow for binding.
-
Add the anti-tag Acceptor beads and incubate.
-
Add the streptavidin-coated Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the percent inhibition or enhancement of the PPI for each compound.
-
Determine the IC₅₀ or EC₅₀ values for active compounds.
-
Conclusion: A Pathway to Novel Therapeutics
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. The successful application of high-throughput screening is critical for unlocking the full potential of this privileged chemical class. By carefully selecting the appropriate assay format, rigorously validating its performance, and meticulously executing the screening protocol, researchers can efficiently identify and advance promising imidazo[1,2-a]pyridine derivatives toward the development of new medicines. The protocols and principles outlined in this guide provide a solid foundation for initiating and conducting successful HTS campaigns in this exciting area of drug discovery.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
- 13. scribd.com [scribd.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C3 Position of the Imidazo[1,2-a]pyridine Ring
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure, forming the core of numerous marketed drugs and clinical candidates.[1] Its unique electronic properties and steric accessibility make it a focal point for chemical modification to modulate biological activity. The C3 position, in particular, is highly susceptible to electrophilic substitution, offering a prime handle for introducing diverse functional groups and exploring new chemical space.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the most critical C3-functionalization reactions of the imidazo[1,2-a]pyridine ring. Each section is designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
Strategic Importance of C3 Functionalization
The imidazo[1,2-a]pyridine core is found in a range of pharmaceuticals with diverse therapeutic applications, including anxiolytics like Alpidem and Zolpidem, and antiulcer agents such as Zolimidine.[1] The electronic nature of the fused ring system renders the C3 position electron-rich and thus, the most nucleophilic carbon, making it the primary site for electrophilic attack. This inherent reactivity allows for selective functionalization, which is a significant advantage in multi-step synthetic campaigns. C3-substituted derivatives have been shown to possess a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, underscoring the importance of this position in modulating the pharmacological profile of these compounds.[1][3]
Electrophilic Halogenation at the C3 Position
Halogenation of the C3 position is a fundamental transformation, providing a versatile intermediate for subsequent cross-coupling reactions to introduce aryl, alkyl, and other functionalities. The most common and effective reagents for this purpose are the N-halosuccinimides (NCS, NBS, and NIS).
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N-halosuccinimide acts as a source of an electrophilic halogen species (Cl⁺, Br⁺, or I⁺). The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic halogen, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation by the succinimide anion or another weak base restores the aromaticity of the ring system, yielding the 3-halogenated product.
Diagram: Electrophilic Halogenation Mechanism
Caption: Mechanism of C3-Halogenation.
Protocol: C3-Iodination of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a highly efficient, ultrasound-assisted iodination of 2-phenylimidazo[1,2-a]pyridine using N-iodosuccinimide (NIS).[4]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Ethanol (EtOH)
-
Ultrasound bath
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.).
-
Add ethanol (5 mL) to dissolve the starting material.
-
Add N-iodosuccinimide (1.1 mmol, 1.1 equiv.) to the solution.
-
Place the flask in an ultrasound bath and irradiate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-iodo-2-phenylimidazo[1,2-a]pyridine.
Expected Yield: ~90%[4]
Characterization Data for 3-Iodo-2-phenylimidazo[1,2-a]pyridine: [4]
| Technique | Data |
| Appearance | Yellow solid |
| Melting Point | 160-162 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.20 (d, J = 6.8 Hz, 1H), 8.06 (d, J = 7.6 Hz, 2H), 7.61 (d, J = 9.2 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.4 Hz, 1H), 7.24 (t, J = 8.0 Hz, 1H), 6.90 (t, J = 6.8 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 148.23, 148.18, 133.64, 129.03, 128.70, 128.49, 126.69, 125.76, 117.71, 113.36, 59.64 |
| MS (m/z) | 320 (M⁺) |
C3-Arylation via Cross-Coupling Reactions
The introduction of aryl groups at the C3 position is a key strategy in drug discovery for exploring structure-activity relationships. This is typically achieved through palladium- or copper-catalyzed cross-coupling reactions of a C3-halogenated imidazo[1,2-a]pyridine with an appropriate aryl partner.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. It involves the reaction of a halide (in this case, 3-bromoimidazo[1,2-a]pyridine) with an organoboron compound (an arylboronic acid or ester) in the presence of a palladium catalyst and a base.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromo-pyridines and is applicable to 3-bromoimidazo[1,2-a]pyridine derivatives.[5]
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with stirring for 18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Friedel-Crafts Acylation at the C3 Position
Friedel-Crafts acylation is a classic and efficient method for introducing an acyl group onto an aromatic ring. For imidazo[1,2-a]pyridines, this reaction occurs selectively at the C3 position. The resulting 3-acyl derivatives are valuable intermediates for further synthetic transformations.
Mechanistic Overview
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks the acylium ion. Subsequent loss of a proton from the intermediate sigma complex, followed by work-up, affords the 3-acylated product. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the ring.[6]
Protocol: Friedel-Crafts Acetylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a highly efficient and selective Friedel-Crafts acetylation using aluminum chloride as a catalyst.[7]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) and dichloromethane (5 mL).
-
In a separate flask, prepare a solution of aluminum chloride (0.3 mmol, 0.3 equiv.) in dichloromethane (2 mL).
-
Add the aluminum chloride solution to the solution of the imidazo[1,2-a]pyridine.
-
Add acetic anhydride (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Yields for Friedel-Crafts Acetylation: [7]
| Substrate | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 95 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 92 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 96 |
Vilsmeier-Haack Formylation at the C3 Position
The Vilsmeier-Haack reaction is the most common and effective method for introducing a formyl group (-CHO) at the C3 position of the imidazo[1,2-a]pyridine ring. This reaction utilizes the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
The Vilsmeier Reagent and Reaction Mechanism
The reaction of DMF with POCl₃ forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the 3-formyl derivative.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for Vilsmeier-Haack Formylation.
Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[11][12]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice
-
Saturated sodium acetate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (3.0 equiv.) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv.) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 1,2-dichloroethane to the flask, followed by the portion-wise addition of 2-phenylimidazo[1,2-a]pyridine (1.0 equiv.).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Imidazo[1,2-a]pyridine Efficacy in In Vitro and In Vivo Models
Part 1: Foundational Understanding of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3][4][5] This versatility has led to the development of several marketed drugs for various therapeutic areas, including insomnia (Zolpidem) and anxiety (Alpidem).[6][7] In recent years, derivatives of this scaffold have gained significant attention as potential anticancer agents.[1][2][8][9]
These compounds often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.[1][2][9] A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][10] Notably, the PI3K/Akt/mTOR pathway, a central signaling cascade in many cancers, is a frequent target.[9][11] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), and c-Met.[8][12] By inhibiting these kinases, imidazo[1,2-a]pyridine compounds can induce cell cycle arrest and apoptosis in cancer cells.[11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel imidazo[1,2-a]pyridine derivatives, from initial target engagement and cellular activity to preclinical in vivo validation.
Part 2: In Vitro Efficacy Assessment: From Target to Cell
A hierarchical approach to in vitro testing is crucial for building a robust data package. We begin by confirming that the compound physically interacts with its intended molecular target and then assess the downstream consequences of this interaction in a cellular context.
Section 2.1: Confirming Target Engagement
Before investigating the cellular phenotype, it is paramount to verify that the imidazo[1,2-a]pyridine compound directly binds to its intended intracellular target. This step provides mechanistic validation and ensures that the observed cellular effects are not due to off-target activities.
Causality and Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing drug-target interaction in a native cellular environment.[13][14][15][16] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[16][17] This provides direct evidence of target engagement within the cell.
Experimental Workflow for CETSA
Caption: CETSA workflow from cell culture to data analysis.
Step-by-Step Methodology:
-
Cell Culture: Culture the selected cell line (e.g., a cancer cell line known to express the target kinase) to approximately 80-90% confluency.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Compound Incubation: Aliquot the cell suspension. Treat the aliquots with the imidazo[1,2-a]pyridine compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
-
Heat Shock: Place the aliquots in a thermal cycler or heating block and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.
Section 2.2: Assessing Cellular Activity
Once target engagement is confirmed, the next logical step is to determine the compound's effect on cellular functions. These assays measure the phenotypic consequences of target inhibition.
Causality and Rationale: Cell viability assays are fundamental for determining the concentration at which a compound exhibits cytotoxic or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[18][19] A decrease in ATP levels is directly proportional to the number of viable cells.[18] This assay is used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the imidazo[1,2-a]pyridine compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours.[11] Include vehicle-only (DMSO) wells as a negative control.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[20][21]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[21] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (medium-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Alternative Assay: MTT The MTT assay is a colorimetric alternative that measures the metabolic activity of cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases.[20] While widely used, it can be susceptible to interference from compounds that affect cellular redox potential.
Causality and Rationale: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect these early apoptotic cells.[23] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[22]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the imidazo[1,2-a]pyridine compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.[22]
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer.[24] Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Analyze the samples promptly by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biologi.ub.ac.id [biologi.ub.ac.id]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
A Comprehensive Guide to the Analytical Characterization of Imidazo[1,2-a]pyridine Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry, materials science, and natural products.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][3] The synthesis of these compounds often results in the formation of various isomers (positional, structural, and stereoisomers), the correct identification of which is critical for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.
This guide provides a detailed overview of the key analytical techniques and methodologies for the unambiguous characterization and differentiation of imidazo[1,2-a]pyridine isomers. It is designed to offer both theoretical understanding and practical, step-by-step protocols for researchers in the field.
The Challenge of Isomerism in Imidazo[1,2-a]pyridines
Substitution on the bicyclic imidazo[1,2-a]pyridine core can occur at multiple positions, leading to a variety of positional isomers. For instance, functionalization can occur on the imidazole ring (C2, C3) or the pyridine ring (C5, C6, C7, C8). These isomers often possess very similar physical properties, such as polarity and mass, making their separation and individual characterization a significant analytical challenge. Furthermore, the introduction of chiral centers necessitates the separation and characterization of enantiomers, which have identical properties in an achiral environment.
A multi-technique approach is therefore essential for the complete and accurate structural elucidation of these compounds.
Figure 1: General workflow for the characterization of imidazo[1,2-a]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of imidazo[1,2-a]pyridine isomers in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity through covalent bonds.[4][5]
1D NMR (¹H and ¹³C)
One-dimensional NMR provides the initial, fundamental data for structural assessment.
-
¹H NMR: The chemical shifts (δ), coupling constants (J), and multiplicities of proton signals are highly sensitive to the substitution pattern on the bicyclic ring. Protons on the pyridine ring typically appear in the aromatic region (δ 6.5-8.5 ppm), and their specific shifts and coupling patterns can help identify the substitution position.[6][7][8][9]
-
¹³C NMR: Provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are characteristic and can be used to differentiate isomers.[6][8][10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.
| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| C2-H | 7.5 - 8.0 | 140 - 150 |
| C3-H | 7.0 - 7.5 | 110 - 120 |
| C5-H | 8.0 - 8.5 | 125 - 130 |
| C6-H | 6.7 - 7.2 | 112 - 118 |
| C7-H | 7.0 - 7.5 | 120 - 125 |
| C8-H | 7.5 - 8.0 | 115 - 120 |
| C8a (bridgehead) | - | 140 - 145 |
| Table 1: Approximate ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine core in CDCl₃. Values can vary significantly with substitution. |
2D NMR Techniques for Unambiguous Assignment
For complex molecules or to definitively differentiate between positional isomers, 2D NMR is indispensable.[11][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of protons around the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C assignments.[5][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for piecing together the molecular structure. For example, a correlation from a substituent's proton to a specific carbon on the imidazo[1,2-a]pyridine core can definitively establish the point of attachment.[5][11]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining stereochemistry and the relative orientation of substituents.
Figure 2: The role of 2D NMR experiments in structural elucidation.
Protocol: Structural Elucidation of an Imidazo[1,2-a]pyridine Isomer using NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D NMR Acquisition: Based on standard instrument parameters, acquire the following spectra[13]:
-
COSY: To establish proton-proton spin systems.
-
HSQC: To assign carbons directly bonded to protons.
-
HMBC: Set the long-range coupling delay to optimize for correlations over ~8 Hz. This is crucial for connecting different fragments of the molecule.
-
-
Data Interpretation:
-
Step A: Use the ¹H NMR to identify the number of protons and their multiplicities in the aromatic region.
-
Step B: Use the COSY spectrum to connect adjacent protons, particularly those on the pyridine ring.
-
Step C: Use the HSQC spectrum to assign the chemical shifts of the carbons attached to each proton identified in Step A.
-
Step D: Use the HMBC spectrum to find long-range correlations. For example, to distinguish between a 2- and 3-substituted isomer, look for correlations from the substituent's protons to C2 and C3 of the imidazo[1,2-a]pyridine core.
-
Step E: Consolidate all data to build the final structure, ensuring all observed correlations are consistent with the proposed isomeric form.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. While isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is particularly useful for differentiation.[14][15]
Principle: In MS/MS, the isomeric molecular ions are isolated, fragmented, and the resulting fragment ions are analyzed. Positional isomers can produce different fragment ions or different relative abundances of the same fragments, creating a unique "fingerprint" for each isomer.
Protocol: Isomer Differentiation using Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).
-
Infusion and MS1 Scan: Infuse the sample directly into the electrospray ionization (ESI) source. Acquire a full scan MS (MS1) spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Acquisition:
-
Set up a product ion scan experiment.
-
Select the [M+H]⁺ ion of the imidazo[1,2-a]pyridine as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to fragment the precursor ion. It is crucial to ramp the collision energy to observe a full range of fragments.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum for each isomer.
-
Compare the fragmentation patterns. Look for unique fragment ions or significant differences in the relative intensities of common fragments. For example, the loss of a substituent may be more or less favorable depending on its position on the ring system.[14]
-
Chromatographic Methods: The Key to Separation
Chromatography is essential for separating isomeric mixtures and assessing the purity of isolated compounds.
High-Performance Liquid Chromatography (HPLC) for Positional Isomers
Positional isomers often have slight differences in polarity, which can be exploited for separation using HPLC.
Protocol: HPLC Method Development for Isomer Separation
-
Column Selection: Start with a standard reversed-phase column (e.g., C18). Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds and may be more effective.
-
Mobile Phase Screening:
-
Use a gradient elution method to start, typically with water (A) and acetonitrile or methanol (B) as mobile phases. Both phases are commonly acidified with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
-
Optimization:
-
Once the isomers are roughly separated, optimize the gradient to maximize resolution. A shallower gradient around the elution time of the isomers is often effective.
-
If co-elution persists, try changing the organic modifier (e.g., from acetonitrile to methanol) or the column chemistry.
-
Chiral Chromatography for Enantiomers
For chiral imidazo[1,2-a]pyridines, enantiomers must be separated to determine enantiomeric excess (ee) and to isolate each for biological testing.[16][17][18]
Principle: Chiral stationary phases (CSPs) create a chiral environment within the column. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used and effective for this class of compounds.[16][19][20]
Protocol: Enantiomeric Separation
-
Column and Mobile Phase Selection:
-
Select a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC, etc.).
-
Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.
-
-
Screening: Screen different columns and mobile phase compositions to find initial separation conditions.
-
Method Optimization:
-
Adjust the ratio of the alcohol modifier in the mobile phase. Reducing the percentage of alcohol generally increases retention and can improve resolution.
-
The addition of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape.
-
Optimize flow rate and temperature to achieve baseline separation.
-
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of a molecule in the solid state.[21][22] It is considered the "gold standard" for structure determination, confirming connectivity, configuration, and conformation.
Principle: When a beam of X-rays is directed at a single crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise position of every atom in the crystal lattice can be determined.[23][24]
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is the most critical and often most challenging step. High-quality single crystals are required.[22]
-
Method: Slow evaporation of a saturated solution is the most common method.
-
Solvent Screening: Screen a variety of solvents or solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibration and then irradiated with a monochromatic X-ray beam.
-
Diffraction data are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell and space group.
-
The structure is solved using computational methods to generate an initial electron density map.
-
The atomic positions are refined to best fit the experimental data, resulting in the final, highly precise molecular structure.
-
Conclusion
The characterization of imidazo[1,2-a]pyridine isomers requires a synergistic combination of analytical techniques. While NMR spectroscopy forms the foundation for structural elucidation in solution, it is often complemented by mass spectrometry for fragmentation analysis and chromatography for the physical separation of isomers. For absolute proof of structure, particularly in complex cases or for regulatory submissions, single-crystal X-ray crystallography remains the ultimate arbiter. By employing the workflows and protocols outlined in this guide, researchers can confidently and accurately characterize these medicinally important molecules.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. omicsonline.org [omicsonline.org]
- 6. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 8. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Versatile Scaffold: Application and Protocols for 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry and agrochemical research, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, a core component in a multitude of biologically active molecules. Its rigid, planar geometry and rich electronic properties make it an ideal framework for interacting with a diverse range of biological targets. This guide focuses on a particularly valuable derivative: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine . The strategic placement of a trifluoromethyl group at the 6-position and a chlorine atom at the 8-position imbues this molecule with a unique combination of properties, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents and agrochemicals.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by altering the electronic nature of the molecule.[1] Concurrently, the chlorine atom at the 8-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions to introduce molecular diversity. This combination of features has led to the use of this intermediate in the development of compounds targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2]
This document serves as a comprehensive guide for researchers, providing not only detailed, step-by-step protocols for the synthesis and application of this compound but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClF₃N₂ | [3] |
| Molecular Weight | 220.58 g/mol | [3] |
| Appearance | Solid | - |
| Storage | Store at room temperature | - |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Intermediate
The construction of the this compound core is a critical first step. The most common and reliable method involves a two-step process: the synthesis of the precursor 2-amino-3-chloro-5-(trifluoromethyl)pyridine, followed by a cyclization reaction to form the fused bicyclic system.
Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is based on the amination of a di-substituted pyridine, a method described in the patent literature for producing this key precursor.[4]
References
- 1. Buy 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1858241-44-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 353258-35-2 CAS MSDS (8-Chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Antituberculosis Agents from Imidazo[1,2-a]pyridine Scaffolds
Introduction: A Renewed Assault on an Ancient Foe
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming over a million lives annually.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics with new mechanisms of action.[3][4] In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising and "drug prejudice" framework in medicinal chemistry.[2][5][6] Compounds derived from this class have demonstrated potent activity against both drug-sensitive and resistant strains of Mtb, leading to the development of clinical candidates such as Telacebec (Q203).[4][7][8]
This guide provides an in-depth exploration of the IPA scaffold for antituberculosis drug discovery. It is designed for researchers, scientists, and drug development professionals, offering both the foundational scientific rationale ("Application Notes") and detailed, field-proven experimental methodologies ("Protocols").
Application Notes: The Scientific Rationale
Mechanism of Action: Targeting the Mycobacterial Powerhouse
The primary bactericidal mechanism of the leading imidazo[1,2-a]pyridine series is the targeted disruption of the mycobacterial energy metabolism.[9] Specifically, these compounds are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[10][11]
Causality Explained: The electron transport chain is essential for generating a proton gradient across the bacterial inner membrane, which in turn drives the synthesis of ATP—the cell's primary energy currency.[12] By binding to QcrB, IPAs effectively halt the electron flow from menaquinol to cytochrome c.[13] This blockade prevents proton translocation, collapses the membrane potential, and leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death.[12] This mechanism is distinct from many existing TB drugs, making it effective against strains that have developed resistance to other agents. The clinical candidate Telacebec (Q203) validates this molecular target.[8][13][14]
Caption: Mechanism of Action of Imidazo[1,2-a]pyridines (IPAs).
Structure-Activity Relationship (SAR) Insights
Systematic chemical modification of the IPA scaffold has been crucial for optimizing potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyridine-3-carboxamide framework is a common and highly successful template.[10][15]
Expertise in Design: The development process, which led to potent candidates like ND-09759 and Telacebec (Q203), revealed several key SAR principles.[4][16] Modifications are typically explored at three main positions on the core scaffold and the carboxamide side chain.
| Position / Moiety | Modification | Impact on Activity | Rationale / Causality |
| C2-Position | Small alkyl groups (e.g., methyl) | Generally Favorable | Balances potency and metabolic stability. Larger groups can be detrimental. |
| C3-Carboxamide | N-benzyl or N-phenylethyl groups | Critical for Potency | These groups are believed to form key interactions within the QcrB binding pocket. The linker length and flexibility are important.[9] |
| C6/C7-Position | Halogen or small alkyl groups | Modulates Potency & PK | Substitution at these positions can fine-tune electronic properties and influence metabolic stability and oral bioavailability. |
| Amide Side Chain | Substituted benzyl/phenyl rings | Fine-tunes Potency | Electron-withdrawing groups (e.g., -Cl, -Br) on the terminal phenyl ring often enhance activity against Mtb.[4] |
This systematic approach allows for the rational design of new analogues with improved drug-like properties, moving from initial hits to preclinical candidates.[5][17]
Experimental Protocols: A Validated Workflow
The following protocols provide a self-validating system for the synthesis and evaluation of novel IPA compounds. The workflow ensures that only compounds with high potency and low host-cell toxicity are advanced.
Caption: Drug Discovery Workflow for IPA Antitubercular Agents.
Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-carboxamide
This protocol describes a general and robust method for synthesizing IPA-3-carboxamides via an amide coupling reaction.[7]
Materials:
-
Substituted imidazo[1,2-a]pyridine-3-carboxylic acid
-
Substituted benzylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (Saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq), the desired benzylamine hydrochloride (1.1 eq), EDCI (1.5 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to create a stirrable suspension (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The addition of base is crucial to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes the coupling reagents and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure imidazo[1,2-a]pyridine-3-carboxamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a widely used, reliable method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6][7] It measures metabolic activity as an indicator of bacterial viability.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates (flat bottom, clear)
-
Alamar Blue reagent
-
Resazurin solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
Procedure:
-
Bacterial Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in broth to prepare the final inoculum.
-
Compound Plating: Prepare serial 2-fold dilutions of the test compounds in DMSO and then dilute them in 7H9 broth. Add 100 µL of each compound dilution to the appropriate wells of a 96-well plate. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria. Include wells for a 'no drug' (bacteria only) control and a 'no bacteria' (broth only) control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the 'no bacteria' control), resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days. The incubation period is necessary due to the slow growth rate of Mtb.
-
Reagent Addition: After incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37 °C for 24 hours.
-
Readout: Assess the color change visually or measure the fluorescence (530 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader. Viable, metabolically active bacteria will reduce the blue resazurin (Alamar Blue) to the pink, fluorescent resorufin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., remains blue), corresponding to ≥90% inhibition of bacterial growth.[4]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the test compounds against a mammalian cell line (e.g., Vero or HepG2) to assess selectivity.[18] It measures the metabolic activity of viable cells.
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates (flat bottom, tissue culture treated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed the 96-well plate with 100 µL of cell suspension at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include 'cells only' (vehicle control) and 'medium only' (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Interpretation and Next Steps
The output of this workflow provides three critical data points:
-
MIC: The potency of the compound against M. tuberculosis.
-
IC₅₀: The toxicity of the compound against a mammalian cell line.
-
Selectivity Index (SI): Calculated as SI = IC₅₀ / MIC.
Trustworthy Prioritization: A promising lead compound will exhibit a low nanomolar MIC against Mtb and a high IC₅₀ against the mammalian cell line, resulting in a large SI value (typically >100).[10] This indicates that the compound is significantly more toxic to the bacteria than to host cells. Compounds meeting these criteria can be prioritized for further preclinical development, including pharmacokinetic studies (ADME), in vivo efficacy testing in animal models, and mechanism of action deconvolution.[15][16]
References
- 1. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Telacebec (Q203) | Qurient [qurient.com]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kosheeka.com [kosheeka.com]
Application Notes & Protocols: A Guide to the Design of Fluorescent Probes Using the Imidazo[1,2-a]pyridine Core
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core for Fluorescence Sensing
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heteroaromatic structure, has emerged as a highly versatile and "privileged" scaffold in the development of fluorescent probes.[1][2] Its rigid, π-conjugated framework provides a robust platform for high fluorescence quantum yields.[3] This inherent fluorescence, coupled with the synthetic tractability of the core, allows for systematic modification to fine-tune photophysical properties and introduce specific functionalities for sensing a wide array of analytes.[4][5]
The utility of imidazo[1,2-a]pyridine derivatives extends beyond their fluorescent properties; they are also prominent in medicinal chemistry, with several compounds being developed as therapeutic agents.[1][2][3] This biocompatibility underscores their potential for developing probes with low cytotoxicity, suitable for live-cell imaging and in vivo applications.[6][7][8] This guide provides a comprehensive overview of the design principles, synthetic strategies, and practical applications of imidazo[1,2-a]pyridine-based fluorescent probes for researchers in chemical biology, materials science, and drug development.
Part 1: Rational Design Strategies for Imidazo[1,2-a]pyridine Probes
The successful design of a fluorescent probe hinges on the strategic integration of three key components: a fluorophore, a recognition site (receptor), and a linker. The imidazo[1,2-a]pyridine core serves as an excellent fluorophore, and its fluorescence can be modulated through various mechanisms upon analyte binding to the recognition site.
Tuning Photophysical Properties: The Role of Substituents
The fluorescence characteristics of the imidazo[1,2-a]pyridine core are highly sensitive to the electronic nature and position of substituents.[3] This provides a powerful tool for tailoring the probe's excitation and emission wavelengths, quantum yield, and Stokes shift.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, typically leads to an enhancement of fluorescence intensity and a red-shift (bathochromic shift) in the emission spectra.[3] This is attributed to the increased electron density in the π-conjugated system, which facilitates intramolecular charge transfer (ICT).
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups tend to decrease fluorescence intensity.[3] However, they can be strategically employed in the design of "turn-on" probes where the quenching effect is alleviated upon reaction with the target analyte.
-
Positional Isomerism: The position of substitution on the imidazo[1,2-a]pyridine ring is critical. Functionalization at the C2 and C3 positions is most common and has a significant impact on the electronic and photophysical properties.[4][9]
Common Sensing Mechanisms
The interaction of the probe with its target analyte triggers a change in its fluorescence output. Several mechanisms can be exploited for this purpose:
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, a recognition unit with a high-energy lone pair of electrons (e.g., an amine) is linked to the fluorophore. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the recognition unit, quenching the fluorescence. Upon binding of an analyte (e.g., a proton or metal ion) to the recognition unit, the lone pair is stabilized, inhibiting PET and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): Probes designed with a strong electron donor and acceptor at opposite ends of the conjugated system exhibit ICT upon excitation. Analyte binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength and a change in fluorescence intensity.[10]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-active molecules contain both a proton donor and acceptor in close proximity. Upon excitation, an intramolecular proton transfer occurs, leading to a tautomeric form with a distinct, large Stokes-shifted emission.[11] Analyte interaction can disrupt this process, providing a ratiometric sensing signal.
-
Aggregation-Induced Emission (AIE): Some imidazo[1,2-a]pyridine derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation.[12] This phenomenon can be harnessed for sensing applications where the analyte induces aggregation or disaggregation of the probe molecules.
Part 2: Synthesis and Characterization
A key advantage of the imidazo[1,2-a]pyridine scaffold is the availability of robust and versatile synthetic methodologies. Multi-component reactions are particularly attractive as they allow for the rapid assembly of complex and diverse libraries of probes from simple starting materials.[13][14]
General Synthetic Protocol: Three-Component Synthesis of a C2, C3-Disubstituted Imidazo[1,2-a]pyridine Core
This protocol describes a general and efficient one-pot, three-component reaction to synthesize the core fluorophore.
Materials:
-
2-Aminopyridine derivative
-
Aldehyde
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
To a reaction vessel, add the 2-aminopyridine (1.0 equiv.), aldehyde (1.1 equiv.), and terminal alkyne (1.2 equiv.) in the chosen solvent.
-
Add the copper catalyst (e.g., CuI, 5-10 mol%) and a base (2.0 equiv.).
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts are highly effective in promoting the coupling of the three components, facilitating the formation of the imidazole ring.[13]
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and reagents.
-
Base: The base is crucial for deprotonating the terminal alkyne and facilitating the cyclization cascade.
Characterization of the Probe
Once synthesized, the probe must be thoroughly characterized to confirm its structure and evaluate its photophysical properties.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
-
Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λₘₐₓ).
-
Fluorescence Spectroscopy: To measure the excitation and emission spectra, determine the wavelength of maximum emission (λₑₘ), and calculate the quantum yield (Φ_F) and Stokes shift.
-
Part 3: Application Protocols
This section provides detailed protocols for the application of imidazo[1,2-a]pyridine-based probes for the detection of a specific analyte, in this case, a metal ion (e.g., Zn²⁺), and for cellular imaging.
Protocol: In Vitro Detection of Zn²⁺ Ions
This protocol outlines the steps for evaluating the selectivity and sensitivity of a newly synthesized probe for Zn²⁺ ions.
Materials:
-
Stock solution of the imidazo[1,2-a]pyridine probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) as their chloride or nitrate salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Selectivity Study: a. Prepare a series of cuvettes containing the buffer solution. b. Add the probe to each cuvette to a final concentration of 10 µM. c. To each cuvette, add a different metal ion to a final concentration of 100 µM (10 equivalents). d. Incubate for a specified time (e.g., 15 minutes) at room temperature. e. Record the fluorescence emission spectra for each sample.
-
Titration and Sensitivity Study: a. Prepare a cuvette with the probe in buffer solution (10 µM). b. Record the initial fluorescence spectrum. c. Sequentially add small aliquots of the Zn²⁺ stock solution to the cuvette, recording the fluorescence spectrum after each addition. d. Plot the fluorescence intensity at λₑₘ against the concentration of Zn²⁺. e. From the titration data, determine the binding constant and the limit of detection (LOD).[10][15]
Data Presentation:
Table 1: Photophysical Properties of a Representative Imidazo[1,2-a]pyridine Probe for Zn²⁺
| Property | Value |
| λₘₐₓ (nm) | 350 |
| λₑₘ (nm) | 450 |
| Stokes Shift (nm) | 100 |
| Quantum Yield (Φ_F) (free) | 0.05 |
| Quantum Yield (Φ_F) (+Zn²⁺) | 0.60 |
| Limit of Detection (LOD) | 6.8 x 10⁻⁸ M[10][15] |
Protocol: Live-Cell Imaging of Intracellular Zn²⁺
This protocol describes the use of an imidazo[1,2-a]pyridine probe for visualizing changes in intracellular Zn²⁺ levels in live cells.
Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the probe (1 mM in DMSO).
-
Zinc sulfate (ZnSO₄) solution.
-
TPEN (a cell-permeable Zn²⁺ chelator).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Plating: a. Culture HeLa cells in a humidified incubator at 37 °C with 5% CO₂. b. Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading and Imaging: a. Wash the cells with PBS. b. Incubate the cells with the probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C. c. Wash the cells with PBS to remove excess probe. d. Image the cells using a fluorescence microscope with the appropriate filter set (e.g., DAPI channel for blue-emitting probes).
-
Investigating Changes in Intracellular Zn²⁺: a. To visualize an increase in intracellular Zn²⁺, treat the probe-loaded cells with ZnSO₄ (e.g., 50 µM) for 30 minutes and image again. b. To visualize a decrease, treat the cells with TPEN (e.g., 20 µM) and observe the quenching of fluorescence.
Cytotoxicity Assessment: It is crucial to assess the cytotoxicity of the probe to ensure that the observed fluorescence changes are not due to cell death. An MTT assay can be performed to determine the concentration range at which the probe is non-toxic to the cells.[8]
Visualizations
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 8. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-conferences.org [bio-conferences.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing Imidazo[1,2-a]pyridine Synthesis Yields
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yield of their synthesis reactions. Imidazo[1,2-a]pyridines are a critical class of nitrogen-fused heterocyclic compounds, renowned for their wide-ranging biological activities and presence in numerous pharmaceuticals.[1][2][3] This resource provides in-depth technical guidance in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
Section 1: General Troubleshooting for Low Yields
Low or no product yield is a frequent challenge in organic synthesis. The following table outlines common problems, their probable causes, and actionable solutions to improve the outcome of your imidazo[1,2-a]pyridine synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor Reagent Quality: Impurities in starting materials can inhibit the reaction. | Ensure the purity of 2-aminopyridine and the carbonyl compound. Use freshly purified reagents if possible.[4] |
| Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific transformation. | Verify the activity of your catalyst (e.g., copper, iodine).[4][5][6] Use a fresh batch and consider screening different catalysts. Some reactions can also be performed catalyst-free.[2][7] | |
| Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. | Screen a range of temperatures. While some syntheses need heat, excessive temperatures can cause decomposition.[4] | |
| Inappropriate Solvent: The solvent plays a crucial role in reaction kinetics and solubility. | Perform small-scale solvent screening. Solvents like DMF, ethanol, and water have been used successfully.[4][6] Deep eutectic solvents and solvent-free conditions are also effective green alternatives.[8][9] | |
| Atmosphere Sensitivity: The reaction may be sensitive to oxygen or moisture. | For sensitive reactions, employ inert atmosphere techniques (e.g., nitrogen or argon). However, some modern methods utilize air as an oxidant.[4][5] | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.[4] | |
| Multiple Products/Side Reactions | Incorrect Stoichiometry: An excess of one reactant can lead to side product formation. | Carefully control the stoichiometry of your reactants.[4] |
| Side Reactions: Undesired reaction pathways may be competing with the main reaction. | Adjusting the order of addition of reagents can sometimes minimize side reactions. Consider one-pot, multi-component reaction strategies to improve efficiency and reduce side products.[3] | |
| Unstable Intermediates or Products: The desired product or key intermediates may be degrading under the reaction conditions. | Modify the work-up procedure to be quicker or milder. Ensure the pH is controlled, as some imidazo[1,2-a]pyridines are sensitive to strong acids or bases. |
Logical Flow for Troubleshooting Low Yields
Caption: A decision tree for systematically troubleshooting low reaction yields.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have during the synthesis of imidazo[1,2-a]pyridines.
Q1: How do I select the optimal catalyst for my specific substrates?
A1: Catalyst selection is critical and substrate-dependent. While many reactions are reported, there is no one-size-fits-all catalyst.
-
For Condensation Reactions: Traditional methods often involve the reaction of 2-aminopyridines with α-haloketones, which can proceed without a catalyst.[2][7] However, for multicomponent reactions (MCRs) involving aldehydes and alkynes, copper catalysts like CuI are frequently employed.[2][5]
-
For Oxidative Cyclizations: When starting from ketones and 2-aminopyridines, copper or iodine-based catalysts are often used in the presence of an oxidant (often air).[5]
-
Green Chemistry Approaches: Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for one-pot syntheses.[6][10][11] It can effectively catalyze the reaction under mild conditions, sometimes even in water.[10]
Expert Insight: It is highly recommended to perform a catalyst screen with a small amount of your starting materials. Include common catalysts like CuI, Cu(OAc)₂, FeCl₃, and I₂. Sometimes, a Lewis acid like Sc(OTf)₃ can be effective, especially for electron-deficient substrates.[11][12]
Q2: What are the best practices for minimizing side product formation in multicomponent reactions (MCRs)?
A2: MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are powerful for building molecular complexity in a single step but can be prone to side product formation if not properly controlled.[13][14]
-
Order of Addition: The sequence in which you add your reactants can be crucial. In many cases, pre-forming the imine by reacting the 2-aminopyridine and aldehyde before adding the third component (e.g., isocyanide or alkyne) can improve selectivity.
-
Temperature Control: MCRs can be exothermic. Maintaining a consistent and optimized temperature is key to preventing side reactions. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, leading to cleaner reaction profiles.[2][3][14]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of competing reaction pathways. A solvent screen is advisable.
Q3: My starting 2-aminopyridine is electron-deficient. What strategies can I use to improve the reaction yield?
A3: Electron-deficient 2-aminopyridines are less nucleophilic, which can significantly slow down the initial steps of the reaction.
-
Harsher Reaction Conditions: You may need to use higher temperatures and longer reaction times.
-
Alternative Synthetic Routes: A recently developed method specifically for electron-poor 2-aminopyridines involves an annulation reaction with a dimethylketal tosylate in the presence of a scandium triflate catalyst.[12] This approach is complementary to the classic methods that work well for electron-rich and neutral substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can often drive sluggish reactions to completion by providing efficient and rapid heating.[2][15]
Q4: How can I improve the purification of my final imidazo[1,2-a]pyridine product?
A4: Purification can be challenging due to the similar polarities of the product and potential side products.
-
Chromatography: Column chromatography on silica gel is the most common method. A careful selection of the eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Recrystallization: If your product is a solid and you have a relatively clean crude mixture, recrystallization can be a highly effective purification method to obtain a product of high purity.
-
Acid-Base Extraction: The basic nitrogen atom on the pyridine ring allows for selective extraction. You can dissolve your crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. Then, neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.
Experimental Protocol: A General One-Pot Synthesis Using Molecular Iodine
This protocol is a representative example of a green and efficient method for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.[10]
Step-by-Step Methodology:
-
To a mixture of an acetophenone derivative (1.0 mmol) in distilled water (4.0 mL), add a catalytic amount of molecular iodine (20 mol %).
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and a dimedone derivative (1.0 mmol) to the reaction mixture.
-
Continue ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Workflow for a one-pot synthesis of imidazo[1,2-a]pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and this particular derivative is a key intermediate in the development of various therapeutic agents.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and scale-up.
I. Synthetic Strategy Overview
The most common and industrially viable route to this compound involves a two-step process:
-
Preparation of the Key Starting Material: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
-
Cyclization: Reaction of the aminopyridine with a suitable C2 synthon, typically chloroacetaldehyde or a synthetic equivalent, to form the fused imidazo[1,2-a]pyridine ring system.
This guide will focus on the challenges and troubleshooting associated with this primary synthetic pathway.
Diagram: General Synthetic Workflow
Caption: General two-step synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Part A: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
FAQ 1: Low yield during the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Question: We are experiencing significantly lower than expected yields (below 70%) during the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine using aqueous ammonia in an autoclave. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this nucleophilic aromatic substitution (SNAr) reaction are often multifactorial. Here’s a breakdown of potential causes and troubleshooting steps:
-
Insufficient Temperature and Pressure: This reaction requires significant energy to overcome the activation barrier for the substitution of the chloro group at the 2-position.
-
Causality: The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, but the reaction is still kinetically slow at lower temperatures. In a sealed system, higher temperatures generate the necessary pressure to keep the ammonia in the liquid phase and increase the reaction rate.
-
Troubleshooting: Gradually increase the reaction temperature in 10°C increments, from a starting point of 100°C up to a maximum of 150°C.[3] Ensure your reactor is rated for the corresponding pressures. Monitor the reaction progress by HPLC to find the optimal temperature for conversion without significant byproduct formation.
-
-
Incomplete Reaction: The reaction may not be running for a sufficient duration.
-
Causality: Even at elevated temperatures, the reaction may require an extended period to reach completion.
-
Troubleshooting: Extend the reaction time. A typical range is between 5 to 24 hours.[3] Again, HPLC monitoring is crucial to determine when the consumption of the starting material has plateaued.
-
-
Side Reactions: At higher temperatures, there is a risk of forming isomeric byproducts or decomposition.
-
Causality: While the 2-chloro position is more activated, substitution at the 3-position can occur, leading to the formation of 3-amino-2-chloro-5-(trifluoromethyl)pyridine. Dimerization or other degradation pathways can also become more prevalent at excessive temperatures or prolonged reaction times.
-
Troubleshooting: Analyze your crude reaction mixture by LC-MS to identify any major byproducts. If isomeric impurities are significant, consider a lower reaction temperature for a longer duration to favor the desired regioselectivity.
-
Table 1: Amination Reaction Condition Optimization
| Parameter | Initial Condition | Optimized Range | Rationale |
| Temperature | 100°C | 120°C - 150°C | To increase reaction kinetics and ensure complete conversion. |
| Time | 5 hours | 10 - 24 hours | To allow the reaction to proceed to completion. |
| Ammonia Source | 28% Aqueous NH₃ | 28% Aqueous NH₃ or Liquid NH₃ | Liquid ammonia can sometimes provide better results due to higher concentration. |
Part B: Cyclization to form this compound
FAQ 2: Inconsistent results and byproduct formation when using chloroacetaldehyde.
Question: Our cyclization reaction using 2-amino-3-chloro-5-(trifluoromethyl)pyridine and aqueous chloroacetaldehyde gives variable yields and a significant amount of dark, tar-like material, making purification difficult. What is causing this and what are the alternatives?
Answer:
This is a very common and critical challenge in the synthesis of imidazo[1,2-a]pyridines. The primary culprit is the inherent instability and reactivity of chloroacetaldehyde.
-
Instability of Chloroacetaldehyde: Chloroacetaldehyde is highly electrophilic and prone to self-polymerization, especially under basic or neutral conditions and upon heating.[4][5] This polymerization is what leads to the formation of intractable tars.
-
Causality: The aldehyde group can be attacked by another molecule of chloroacetaldehyde, initiating a chain reaction that forms polyacetals.[4] This process competes with the desired reaction with the aminopyridine.
-
Troubleshooting & Alternatives:
-
Use a Stable Synthetic Equivalent: The most robust solution for scale-up is to use a protected form of chloroacetaldehyde, such as chloroacetaldehyde dimethyl acetal .[4][6] This acetal is stable and can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde slowly, which is then immediately consumed by the aminopyridine. This keeps the concentration of free chloroacetaldehyde low, minimizing polymerization.
-
Reaction Conditions for Acetal Hydrolysis: The reaction is typically run in a suitable solvent (e.g., ethanol, isopropanol) with a catalytic amount of a strong acid like HCl or H₂SO₄. The mixture is heated to facilitate both the hydrolysis of the acetal and the subsequent cyclization.
-
-
Experimental Protocol: Cyclization using Chloroacetaldehyde Dimethyl Acetal
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and ethanol (5-10 volumes).
-
Addition of Reagents: Add chloroacetaldehyde dimethyl acetal (1.1 - 1.2 eq).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (0.1 - 0.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 75-80°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the acid with a base such as sodium bicarbonate solution. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel for smaller scales.
Diagram: Chloroacetaldehyde Instability and Solution
Caption: Mitigation of chloroacetaldehyde polymerization.
FAQ 3: Difficulty in removing residual starting materials and impurities during purification.
Question: After the cyclization reaction, we are struggling to remove unreacted 2-amino-3-chloro-5-(trifluoromethyl)pyridine and some closely related impurities from the final product by recrystallization. What purification strategies are effective at a larger scale?
Answer:
Purification is a critical step, and challenges often arise from the similar polarities of the product and certain impurities.
-
Understanding the Impurity Profile:
-
Unreacted Starting Material: The aminopyridine starting material is more polar than the final product due to the primary amine group.
-
Isomeric Byproducts: If any isomeric aminopyridines were carried over from the first step, they could form isomeric imidazopyridine products.
-
Over-alkylation/Dimerization: Small amounts of byproducts from undesired side reactions can also be present.
-
-
Purification Strategies for Scale-Up:
-
Acid Wash: A highly effective method to remove the basic aminopyridine starting material is an acidic wash during the work-up.
-
Protocol: After the reaction work-up and extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, while the less basic imidazopyridine product remains in the organic layer.
-
-
Optimized Recrystallization:
-
Solvent Screening: Perform a systematic solvent screen to find the optimal system for recrystallization. Common choices include isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
-
Carbon Treatment: If your product is discolored (often from residual tar), a treatment with activated carbon can be beneficial.
-
Protocol: After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated carbon (0.5-2% w/w), heat for a short period (15-30 minutes), and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
III. Conclusion
The scale-up synthesis of this compound presents several challenges, primarily related to the high-pressure amination step and the instability of chloroacetaldehyde in the cyclization reaction. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide—such as optimizing reaction conditions for the amination and utilizing a stable chloroacetaldehyde equivalent like the dimethyl acetal—researchers can develop a robust, scalable, and reproducible process. Careful attention to purification techniques, including acidic washes and optimized recrystallization, is essential for obtaining a final product of high purity.
IV. References
-
Benchchem. This compound-3-carboxylic acid. --INVALID-LINK--
-
Wikipedia. Chloroacetaldehyde. --INVALID-LINK--
-
Smolecule. 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. --INVALID-LINK--
-
J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. --INVALID-LINK--
-
RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. --INVALID-LINK--
-
PubMed. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. --INVALID-LINK--
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. --INVALID-LINK--
-
Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine. --INVALID-LINK--
-
Pharmaceutical Technology. Advances in Large-Scale Heterocyclic Synthesis. --INVALID-LINK--
-
NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. --INVALID-LINK--
-
PubChem. Chloroacetaldehyde. --INVALID-LINK--
-
Eureka | Patsnap. Preparation method of chloroacetaldehyde dimethyl acetal. --INVALID-LINK--
-
Chem-Impex. Ethyl this compound-2-carboxylate. --INVALID-LINK--
-
Justia Patents. Process for preparing chloroacetaldehyde acetals. --INVALID-LINK--
-
ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. --INVALID-LINK--
-
MDPI. Modern Strategies for Heterocycle Synthesis. --INVALID-LINK--
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. --INVALID-LINK--
References
- 1. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous clinically used drugs such as zolpidem and alpidem.[1] Its versatile biological activities underscore the importance of efficient and selective functionalization methodologies.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of imidazo[1,2-a]pyridines, categorized by the type of reaction.
C-3 Functionalization: The Workhorse of Imidazo[1,2-a]pyridine Chemistry
The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most common site for functionalization.[4][5] However, achieving high yields and selectivity can be challenging.
Q1: My C-3 arylation/alkylation reaction is giving low to no yield. What are the likely causes and how can I improve it?
A1: Low yields in C-3 functionalization are a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.
-
Causality: The reactivity of the C-3 position is highly dependent on the electronic nature of both the imidazo[1,2-a]pyridine substrate and the electrophilic partner. Furthermore, the choice of catalyst, ligand, base, and solvent plays a pivotal role in facilitating the desired transformation. For instance, in palladium-catalyzed direct C-H arylation, the coordination of the catalyst to the heterocycle is a key step that can be influenced by steric and electronic factors.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low C-3 functionalization yield.
-
Detailed Step-by-Step Protocol & Explanation:
-
Catalyst System Evaluation:
-
For Cross-Coupling Reactions (e.g., Suzuki, Direct Arylation): The choice of palladium source and ligand is critical. If you are using a ligand-free system like Pd(OAc)₂, consider adding a phosphine ligand, which can stabilize the catalyst and promote oxidative addition.[7][8] For sterically hindered substrates, bulky electron-rich ligands are often beneficial.[8]
-
For Metal-Free Reactions: Ensure your reagents are pure. For instance, in reactions involving iodine catalysis, the purity of the iodine is important.[9][10] Some reactions may be sensitive to air or moisture, requiring an inert atmosphere.[2]
-
-
Base Optimization:
-
The base not only neutralizes acidic byproducts but can also be involved in the catalytic cycle (e.g., in deprotonation steps). Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic bases (triethylamine, DBU). The strength and solubility of the base can significantly impact the reaction rate and yield. A stronger base may be required for less acidic C-H bonds.
-
-
Solvent Screening:
-
The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Protic solvents like alcohols can sometimes interfere with the catalyst or reactants, while aprotic polar solvents like DMF, DMSO, or dioxane are often good choices for cross-coupling reactions.[11] In some cases, greener solvents like water can be employed, especially with the aid of surfactants.[12]
-
-
Temperature Adjustment:
-
Many C-H functionalization reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, consider increasing it incrementally. However, be mindful that higher temperatures can also lead to side reactions and decomposition. Microwave irradiation can sometimes be a more efficient way to heat the reaction mixture.[13]
-
-
Substrate Reactivity Check:
-
Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase the nucleophilicity of the C-3 position and facilitate the reaction. Conversely, electron-withdrawing groups can deactivate the ring, requiring more forcing conditions. If you are working with a deactivated substrate, you may need a more active catalyst system or higher temperatures.
-
-
Q2: I am observing a mixture of regioisomers, with functionalization occurring at other positions on the pyridine ring (C-5, C-6, C-7, C-8) instead of or in addition to C-3. How can I improve C-3 selectivity?
A2: Achieving high regioselectivity is a common challenge in the functionalization of imidazo[1,2-a]pyridines.
-
Causality: While the C-3 position is electronically favored for electrophilic substitution, other positions can also react, particularly under harsh conditions or with certain catalytic systems. Radical reactions, for example, can sometimes exhibit different regioselectivity compared to ionic pathways.[14] The use of directing groups can also steer functionalization to other positions, such as C-5.
-
Strategies for Enhancing C-3 Selectivity:
-
Milder Reaction Conditions: High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
-
Choice of Catalyst: Some catalysts inherently favor C-3 functionalization. For direct arylations, palladium catalysts are generally selective for the C-3 position.[7][15]
-
Blocking Groups: If C-3 selectivity remains an issue, consider a synthetic strategy where the C-3 position is temporarily blocked with a group that can be easily removed later. Halogenation at C-3 followed by a cross-coupling reaction is a common two-step strategy to ensure functionalization at the desired position.[16]
-
| Parameter | Recommendation for High C-3 Selectivity | Rationale |
| Temperature | Lower to moderate (e.g., 60-100 °C) | Minimizes side reactions and potential isomerization. |
| Catalyst | Palladium-based for direct arylations | High intrinsic selectivity for the C-3 position.[7] |
| Reaction Type | Electrophilic substitution | The C-3 position is the most nucleophilic. |
C-H Functionalization of the 2-Aryl Group
For 2-aryl-imidazo[1,2-a]pyridines, functionalization can also be directed to the ortho position of the 2-aryl ring.
Q3: My ortho-C-H arylation of the 2-phenyl group on my imidazo[1,2-a]pyridine is not working. What should I check?
A3: This reaction typically proceeds via a directed C-H activation mechanism, where the nitrogen atom of the imidazole ring coordinates to the metal catalyst, directing the functionalization to the ortho C-H bond of the 2-phenyl group.[6]
-
Causality: The success of this reaction is highly dependent on the formation of a stable cyclometalated intermediate. The choice of the metal catalyst (often Rh(III) or Ru(II)), oxidant, and additives is crucial for an efficient catalytic cycle.
-
Troubleshooting Steps:
-
Catalyst and Oxidant: Ensure you are using the correct catalyst and oxidant combination as reported in literature protocols. Rhodium catalysts are frequently used for this transformation.
-
Directing Group Ability: The nitrogen atom at the 1-position of the imidazo[1,2-a]pyridine is the directing group.[6] Any substituent that sterically hinders the coordination of this nitrogen to the metal center can inhibit the reaction.
-
Additives: Some reactions require additives like Ag(I) or Cu(II) salts as oxidants or to facilitate certain steps in the catalytic cycle. Ensure these are added in the correct stoichiometry.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing the imidazo[1,2-a]pyridine core?
A1: The most common and versatile method is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Tschitschibabin reaction.[3][17] This method is generally high-yielding and tolerates a wide range of functional groups on both starting materials. Other popular methods include multicomponent reactions involving a 2-aminopyridine, an aldehyde, and an alkyne (A³ coupling) or an isocyanide.[12][17][18]
Q2: How does the electronic nature of substituents on the 2-aminopyridine precursor affect the synthesis of the imidazo[1,2-a]pyridine core?
A2: Electron-donating groups on the 2-aminopyridine ring generally accelerate the initial nucleophilic attack on the α-haloketone, leading to faster reaction rates. Conversely, electron-withdrawing groups can slow down the reaction, sometimes requiring harsher conditions (e.g., higher temperatures or longer reaction times) to achieve good yields.
Q3: Are there "green" or more environmentally friendly methods for imidazo[1,2-a]pyridine functionalization?
A3: Yes, significant progress has been made in developing greener synthetic routes. These include:
-
Catalyst-free reactions: Some functionalizations can be achieved under thermal or microwave conditions without the need for a metal catalyst.[19][20]
-
Visible-light photoredox catalysis: This approach uses light as a renewable energy source to drive reactions, often under mild conditions and with high selectivity.[5][21][22]
-
Reactions in green solvents: Water is increasingly being used as a solvent, sometimes with the aid of surfactants to solubilize organic reactants.[12]
Q4: I need to purify my functionalized imidazo[1,2-a]pyridine, but it is proving difficult. What are some common purification strategies?
A4: Imidazo[1,2-a]pyridines are basic compounds, which can be exploited for purification.
-
Acid-base extraction: The product can often be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.
-
Chromatography: Silica gel column chromatography is the most common method. Due to the basicity of the imidazo[1,2-a]pyridine nitrogen, tailing can be an issue. This can often be suppressed by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-3 Direct Arylation
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or DMF, 5 mL) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-conferences.org [bio-conferences.org]
- 18. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Imidazo[1,2-a]pyridine Experiments
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis and applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experimentation with this versatile heterocyclic scaffold. Imidazo[1,2-a]pyridines are a privileged structural motif in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2][3] However, their synthesis can sometimes be fraught with challenges, leading to variable yields, unexpected side products, and purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions to achieve consistent and reliable results in your imidazo[1,2-a]pyridine experiments.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or Inconsistent Yields
Question: My synthesis of an imidazo[1,2-a]pyridine derivative is resulting in consistently low or highly variable yields. What are the likely causes and how can I optimize the reaction?
Answer: Low and inconsistent yields are a frequent frustration in organic synthesis. For imidazo[1,2-a]pyridines, several factors can be at play. A systematic approach to troubleshooting is key.
Causality and Optimization Strategies:
-
Reaction Conditions:
-
Temperature: The cyclization step in many imidazo[1,2-a]pyridine syntheses is temperature-sensitive. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition of starting materials or the desired product.[4] It is advisable to perform a temperature screen in small-scale reactions to identify the optimal range for your specific substrates.
-
Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and solubility of reactants. Solvents such as ethanol, DMF, and even water have been successfully employed.[4][5] A solvent screen is a valuable optimization step. For instance, some reactions may proceed more cleanly in a non-polar solvent like toluene, albeit potentially requiring higher temperatures and longer reaction times.[6]
-
Atmosphere: While many modern methods utilize air as an oxidant, some reactions are sensitive to oxygen or moisture.[4][7] If you suspect degradation of your starting materials or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a prudent step.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 2-aminopyridine or α-haloketone (or other coupling partners) can introduce competing side reactions. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary.
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry, and consider that a slight excess of one reactant may sometimes be beneficial, though this needs to be determined empirically.[4]
-
-
Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant decomposition or side product formation occurs.[4]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The presence of multiple products complicates purification and reduces the yield of your target imidazo[1,2-a]pyridine. Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Regioisomer Formation: When using substituted 2-aminopyridines, the formation of regioisomers is a possibility. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the pyridine ring. Careful selection of reaction conditions and catalysts can often favor the formation of the desired isomer.
-
Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or polymerization. This is often exacerbated by high temperatures or prolonged reaction times.
-
Improving Selectivity:
-
Catalyst Choice: The choice of catalyst can be critical. A wide range of catalysts, from simple bases to transition metals and even iodine, have been used for imidazo[1,2-a]pyridine synthesis.[8][9][10] For multicomponent reactions, catalysts like Sc(OTf)₃ have been shown to be effective.[8][11] Experimenting with different catalysts can significantly improve selectivity. Magnetic nanocatalysts are also emerging as a sustainable option with high efficiency.[12]
-
Controlled Addition of Reagents: In some cases, slow addition of one of the reactants can maintain a low concentration of a reactive intermediate, thereby minimizing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: I am having difficulty purifying my imidazo[1,2-a]pyridine derivative. What are some effective purification strategies?
A1: Purification can indeed be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be employed.
Q2: My NMR spectrum shows unexpected peaks. What are some common impurities or side products I should look out for?
A2: Unexpected NMR signals can be perplexing. Besides unreacted starting materials, consider the following possibilities:
-
Over-alkylation: If using an excess of an alkylating agent, you might observe N-alkylation of the imidazole ring.
-
Hydrolysis Products: Depending on the workup conditions, ester or amide functionalities on your molecule could be hydrolyzed.
-
Solvent Adducts: In some cases, the solvent can react with intermediates. For example, reactions in acetonitrile have been reported to sometimes form complex mixtures.[6]
-
Regioisomers: As mentioned earlier, if you are using a substituted 2-aminopyridine, you may have a mixture of regioisomers, which would present as two sets of signals in the NMR.
Q3: What are the key spectroscopic signatures I should look for to confirm the formation of the imidazo[1,2-a]pyridine core?
A3: The formation of the imidazo[1,2-a]pyridine ring system gives rise to characteristic signals in NMR spectroscopy.
-
¹H NMR: You should observe the disappearance of the NH₂ protons of the 2-aminopyridine. A characteristic signal for the C3-H of the imidazole ring often appears as a singlet.[13] The chemical shifts of the pyridine ring protons will also shift upon fusion with the imidazole ring.
-
¹³C NMR: The formation of the imidazole ring will result in new quaternary carbon signals (C2 and C9) and a methine carbon signal (C3). The chemical shifts of these carbons are characteristic of the imidazo[1,2-a]pyridine core.[13][14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of your product.[9][15][16]
Experimental Protocols
General Protocol for a One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation
| Parameter | Typical Range | Remarks |
| Reaction Temperature | Room Temperature - 140 °C | Substrate dependent; optimization is crucial.[11] |
| Reaction Time | 30 minutes - 24 hours | Monitor by TLC or LC-MS for completion.[17] |
| Catalyst Loading | 5 - 20 mol% | Catalyst choice depends on the specific reaction.[10] |
| Typical Yields | 40% - 95% | Highly dependent on substrates and optimized conditions. |
Visualizations
General Reaction Mechanism for Imidazo[1,2-a]pyridine Synthesis
Caption: A simplified mechanism for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. mdpi.com [mdpi.com]
- 17. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Technical Support Center: Strategies to Mitigate the Toxicity of Imidazo[1,2-a]pyridine Derivatives
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, as with many nitrogen-containing heterocyclic compounds, toxicity can be a significant hurdle in the drug development process, leading to the failure of otherwise promising candidates. This technical support guide is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshoot common toxicity issues encountered during the development of imidazo[1,2-a]pyridine derivatives. We will explore the underlying mechanisms of toxicity and provide evidence-based approaches to rationally design and formulate safer, more effective therapeutic agents.
Part 1: Frequently Asked Questions (FAQs) about Imidazo[1,2-a]pyridine Toxicity
This section addresses common questions that arise during the preclinical development of imidazo[1,2-a]pyridine derivatives.
FAQ 1: What are the primary mechanisms of toxicity associated with imidazo[1,2-a]pyridine derivatives?
The toxicity of imidazo[1,2-a]pyridine derivatives is often linked to their metabolism. The primary mechanisms include:
-
Metabolic Activation by Cytochrome P450 (CYP) Enzymes: The imidazo[1,2-a]pyridine ring system is susceptible to oxidative metabolism by CYP enzymes, particularly CYP3A4.[4] This can lead to the formation of reactive metabolites, such as epoxides or quinone-imines, which are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and organ damage.[5] For instance, monohydroxylation on the imidazopyridine core has been identified as a major metabolic pathway for some derivatives.[6]
-
Formation of Reactive Oxygen Species (ROS): Some imidazo[1,2-a]pyridine derivatives can induce oxidative stress by increasing the production of ROS within cells. This can overwhelm the cellular antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptosis or necrosis.
-
Off-Target Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors. A lack of selectivity can lead to the inhibition of unintended kinases, disrupting essential cellular signaling pathways and causing toxicity.
-
Hepatotoxicity: The liver, being the primary site of drug metabolism, is often a target for toxicity. Reactive metabolites generated in the liver can cause direct damage to hepatocytes.[5]
FAQ 2: How can I predict the potential toxicity of my imidazo[1,2-a]pyridine derivatives early in the discovery process?
Early prediction of toxicity is crucial to avoid costly late-stage failures. Several in silico and in vitro methods can be employed:
-
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These computational models can predict the toxicity of new derivatives based on their chemical structure and physicochemical properties.[7][8][9][10] By analyzing a dataset of related compounds with known toxicity profiles, these models can identify structural motifs associated with toxicity.
-
In Silico ADME-Tox Prediction: Various software tools are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of compounds. These tools can provide early warnings about potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity.[11]
-
In Vitro Cytotoxicity Assays: Simple and rapid cell-based assays are invaluable for early toxicity screening. The most common assays include:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
LDH Release Assay: Quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from dead cells.
-
-
In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays can predict the metabolic fate of a compound and identify the potential for reactive metabolite formation. A high rate of metabolism can sometimes correlate with a higher risk of toxicity.[6]
FAQ 3: What are the key structural features of imidazo[1,2-a]pyridines that influence their toxicity?
The structure-toxicity relationship (STR) of imidazo[1,2-a]pyridine derivatives is complex, but some general trends have been observed:
-
Substitution Pattern on the Imidazo[1,2-a]pyridine Core: The position and nature of substituents can significantly impact metabolic stability and toxicity. For example, blocking sites of metabolism with metabolically stable groups (e.g., fluorine) can reduce the formation of reactive metabolites.
-
Lipophilicity: High lipophilicity can lead to increased non-specific binding, greater accumulation in tissues, and increased susceptibility to metabolism by CYP enzymes, all of which can contribute to toxicity.
-
Electronic Properties: The electron density of the heterocyclic ring can influence its susceptibility to oxidative metabolism. Electron-withdrawing groups can sometimes decrease the rate of metabolism.
Part 2: Troubleshooting Guide to Reduce Imidazo[1,2-a]pyridine Toxicity
This section provides a problem-oriented approach to address specific toxicity issues encountered during your experiments.
Problem 1: High Cytotoxicity Observed in Initial In Vitro Screens
You have synthesized a series of imidazo[1,2-a]pyridine derivatives that show excellent target potency, but they exhibit high cytotoxicity in cell-based assays (e.g., low IC50 in an MTT assay).
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Cytochromes P450 and formation of reactive metabolites. Role in hepatotoxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogs in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic structure and synthetic tractability have made it a fertile ground for the development of compounds with a vast array of biological activities, including anticancer, antitubercular, antiviral, and neuroactive properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine analogs across different therapeutic targets, supported by experimental data and protocols to inform rational drug design.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold
The imidazo[1,2-a]pyridine ring system offers multiple positions for substitution (C2, C3, C5, C6, C7, C8), allowing for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[3] The causality behind its success lies in its ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Understanding the SAR—how specific structural modifications influence biological activity—is paramount for optimizing potency, selectivity, and drug-like properties.
Comparative SAR Analysis Across Key Therapeutic Targets
We will now compare the SAR of imidazo[1,2-a]pyridine analogs in two distinct and highly significant therapeutic areas: tuberculosis and cancer. This comparison highlights how the same core scaffold can be adapted to inhibit vastly different biological targets through strategic chemical modifications.
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[4][5] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents.[4][6] Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents, with some analogs showing potent activity against resistant strains.[7][8]
The primary mechanism for many antitubercular imidazo[1,2-a]pyridines involves the inhibition of QcrB, a subunit of the cytochrome bc1 complex, which is essential for cellular respiration (ATP synthesis) in Mtb.[4]
General SAR Insights for Antitubercular Analogs:
-
C3-Position: The C3 position is critical for activity. Carboxamide functionalities at this position are particularly effective.[8][9]
-
C6-Position: Small alkyl groups, like a methyl group, at the C6 position often enhance potency.[7]
-
Amide Substituent (at C3): The nature of the substituent on the C3-carboxamide nitrogen is a key determinant of potency. Bulky and lipophilic groups, such as N-cyclohexyl or biaryl ethers, have been shown to lead to nanomolar activity.[7][9]
-
C2-Position: Modifications at the C2 position are also tolerated. For instance, adding a methyl group can be beneficial.[7]
Table 1: Comparison of Imidazo[1,2-a]pyridine Analogs as Antitubercular Agents
| Compound ID | Modifications on Imidazo[1,2-a]pyridine Core | Target | Activity (MIC in µM) against Mtb H37Rv | Reference |
| Lead Cmpd. 2 | 6-methyl, 3-(N-methylthiophen-2-yl)carboxamide | Mtb | 0.2 | [7] |
| Analog 3 | 6-methyl, 3-(N-cyclohexyl)carboxamide | Mtb | >200 (Loss of activity) | [7] |
| Analog 15 | 6-methyl, 2-methyl, 3-(N-cyclohexyl)carboxamide | Mtb | 0.19 | [7] |
| Analog 16 | 6-methyl, 2-methyl, 3-(N-cycloheptyl)carboxamide | Mtb | 0.10 | [7] |
| Analog 18 | 6-chloro, 2-methyl, 3-(N-(4-(4-trifluoromethoxy)phenoxy)phenyl)carboxamide | Mtb | ≤0.006 | [8] |
This table illustrates the optimization path from a moderately active hit to a highly potent analog. The initial replacement of an aromatic side chain with a simple N-cyclohexyl group (Analog 3) led to a loss of activity. However, the introduction of a methyl group at the C2 position alongside the N-cyclohexyl (Analog 15) restored and improved potency, demonstrating a cooperative effect between substitutions. Further increasing the size of the cycloalkyl ring (Analog 16) or introducing a complex biaryl ether at the amide (Analog 18) dramatically enhanced potency into the nanomolar range.
The imidazo[1,2-a]pyridine scaffold is also a cornerstone in the development of anticancer agents, particularly kinase inhibitors.[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Consequently, developing inhibitors of this pathway is a major focus of cancer drug discovery.
General SAR Insights for PI3Kα Inhibitors:
-
C3-Position: A key interaction point. Typically substituted with a heterocyclic ring system, such as a pyrazole or thiazole.[11]
-
C2-Position: A small alkyl group, usually a methyl group, is often optimal for potent activity.[11]
-
Substituents on the C3-Heterocycle: The nature and position of substituents on the C3-heterocycle are crucial for both potency and selectivity. For example, a sulfonyl group attached to the pyrazole ring is a common feature.[11]
-
Pyridine Ring (C6, C7, C8): Modifications on the pyridine portion of the scaffold can be used to modulate selectivity and pharmacokinetic properties.
Table 2: Comparison of Imidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors
| Compound ID | Modifications on Imidazo[1,2-a]pyridine Core | Target | Activity (IC50 in µM) | Reference |
| Hit Cmpd. 2a | 2-methyl, 3-(1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl) | PI3Kα | 0.67 | [11] |
| Analog 2g | 2-methyl, 6-morpholino, 3-(1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl) | PI3Kα | 0.0018 | [11] |
| Analog 12 | 2-methyl, 6-morpholino, 3-(2-((4-fluorophenyl)sulfonyl)thiazol-4-yl) | PI3Kα | 0.0028 | [11] |
The SAR progression here is clear. Starting from a micromolar hit (2a), the introduction of a morpholino group at the C6 position dramatically increased the inhibitory activity by over 300-fold (2g), highlighting the importance of this position for interacting with the enzyme. Further modification by replacing the pyrazole ring with a thiazole (12) maintained high potency while improving selectivity over other PI3K isoforms.[11]
Experimental Protocols for SAR Validation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. Below are representative protocols for evaluating the biological activities discussed.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the fluorescent resorufin by metabolically active cells. The degree of fluorescence is proportional to the number of viable bacteria.
Step-by-Step Methodology:
-
Preparation: Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add Alamar Blue solution to each well, followed by a further incubation period of 24 hours.
-
Data Acquisition: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the positive control.
This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by the PI3Kα enzyme.[11]
Principle: The assay measures the transfer of a radiolabeled phosphate group ([γ-³³P]ATP) by PI3Kα to a biotinylated substrate. The substrate is then captured by streptavidin-coated SPA beads. When the radiolabeled substrate binds to the beads, the emitted β-particles stimulate the scintillant in the beads to produce light, which is detected.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the PI3Kα enzyme, the test compound (at various concentrations), and the biotinylated lipid substrate (e.g., PIP2).
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Termination & Capture: Stop the reaction by adding a stop buffer containing EDTA. Add the streptavidin-coated SPA beads to capture the biotinylated, phosphorylated product.
-
Signal Detection: Incubate to allow for capture, then measure the light output using a scintillation counter (e.g., MicroBeta).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the signal (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualization of Pathways and Workflows
This pathway is a central regulator of cell fate and a primary target for many imidazo[1,2-a]pyridine-based anticancer agents.[2][10]
Caption: The PI3K/Akt/mTOR signaling pathway targeted by anticancer imidazo[1,2-a]pyridines.
The process of developing a drug candidate from an initial hit is a systematic, iterative cycle of design, synthesis, and testing.
Caption: The iterative workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. As demonstrated, subtle modifications to the core can redirect its biological activity towards entirely different targets, from bacterial enzymes to human kinases. The key takeaways from this comparative analysis are the critical roles of the C2, C3, and C6 positions in defining potency and selectivity. For antitubercular agents, C3-carboxamides with bulky lipophilic groups are paramount, while for PI3K inhibitors, C3-heterocycles and C6-substitutions are crucial for high-affinity binding.
Future research will likely focus on leveraging this rich SAR data to design next-generation analogs with improved isoform selectivity (for kinase inhibitors), enhanced metabolic stability, and novel mechanisms of action to overcome drug resistance. The continued exploration of this versatile scaffold promises to yield new and effective therapies for a wide range of human diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classical Condensations to Modern C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the well-known sleep aid Zolpidem and the anti-ulcer agent Zolimidine.[1][2] Its widespread application has driven the development of a diverse array of synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this privileged heterocycle, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach, supported by experimental data and detailed protocols.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
The traditional methods for constructing the imidazo[1,2-a]pyridine core have been refined over a century and remain relevant in many synthetic campaigns. These routes typically involve the condensation of a 2-aminopyridine with a suitable C2-synthon.
The Tschitschibabin Reaction: A Time-Honored Condensation
First reported in 1925, the Tschitschibabin reaction is one of the most fundamental methods for the synthesis of imidazo[1,2-a]pyridines.[3] It involves the condensation of a 2-aminopyridine with an α-haloketone.[4] The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazo[1,2-a]pyridine system.
Mechanism of the Tschitschibabin Reaction
The causality behind this reaction lies in the nucleophilicity of the pyridine nitrogen of the 2-aminopyridine, which attacks the electrophilic carbon of the α-haloketone. The exocyclic amino group then acts as an internal base to facilitate the cyclization and subsequent dehydration.
References
A Senior Application Scientist’s Guide to Validating the Binding Mode of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This guide provides a comprehensive, multi-faceted strategy for rigorously validating the binding mode of a novel small molecule, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, to its designated protein target. As drug development professionals, our goal extends beyond simply confirming an interaction; we must elucidate the precise molecular details of this engagement to drive rational drug design and lead optimization. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of targets, often within ATP-binding pockets of kinases. For the purpose of this guide, we will proceed with the assumption that our target is a protein kinase, a common scenario for this class of compound.
Our approach is not a linear checklist but an integrated, self-validating workflow. Each experimental stage is designed to generate hypotheses that are subsequently tested and refined by orthogonal methods, ensuring the final binding model is robust, reliable, and grounded in empirical data. We will move from low-resolution, high-throughput computational predictions to high-resolution biophysical and structural characterization, explaining the causality behind each experimental choice.
The Integrated Validation Workflow
True confidence in a binding mode is achieved not by a single "gold-standard" experiment, but by the convergence of evidence from multiple, independent techniques. Our workflow is designed around this principle, creating a logical and empirical feedback loop.
Caption: The integrated workflow for validating a protein-ligand binding mode.
Phase 1: Foundational Insights with Computational Modeling
We begin with computational methods not to find the definitive answer, but to build a testable hypothesis. Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting plausible binding poses and estimating affinity, guiding our subsequent experimental design.[1][2][3]
Causality: Why start with computation? It is cost-effective and rapid, allowing us to screen multiple potential binding sites and prioritize experimental resources.[4] For a kinase target, we would focus docking on the highly conserved ATP-binding pocket. The simulation provides a first look at the specific amino acid residues that might be critical for the interaction, which we will later verify experimentally.
Experimental Protocol: Molecular Docking & MD Simulation
-
Receptor Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).[5] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate partial charges.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site (the ATP pocket).[2] Generate a set of top-scoring poses based on the software's scoring function.
-
Pose Selection: Analyze the top poses for chemically sensible interactions. For a kinase inhibitor, we look for hydrogen bonds to the "hinge" region, a hallmark of many successful drugs.
-
Molecular Dynamics (MD) Simulation: Take the most promising docked pose and embed the protein-ligand complex in a simulated aqueous environment.[6] Run a simulation for at least 100 nanoseconds to assess the stability of the binding pose and observe the dynamics of the interaction.[1] A stable interaction in MD provides higher confidence in the initial docked pose.[7]
Phase 2: Quantifying the Interaction with Biophysics
With a hypothetical binding pose in hand, we now ask two fundamental questions: "Does the compound actually bind to the target protein?" and "How strong is the interaction?". For this, we employ two complementary biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][9]
Comparison of Primary Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (k_on, k_off) and affinity (K_D) | Binding thermodynamics (ΔH, ΔS), affinity (K_D), and stoichiometry (n) |
| Principle | Measures changes in refractive index upon binding to an immobilized protein.[10][11] | Measures the heat released or absorbed during a binding event in solution.[12][13] |
| Labeling | Label-free.[14] | Label-free.[15] |
| Throughput | High; suitable for screening.[14] | Lower; more suitable for detailed characterization. |
| Key Insight | Provides kinetic information (residence time), which is crucial for in vivo efficacy.[16] | Provides the complete thermodynamic profile, revealing the driving forces of binding (enthalpy vs. entropy).[15] |
| Sample Consumption | Low protein consumption. | Higher protein consumption. |
Causality: Why use both? SPR and ITC provide orthogonal validation of the binding affinity (K_D).[14] A discrepancy between the two would signal a potential experimental artifact. More importantly, they give different and complementary insights. SPR tells us how fast the compound binds and unbinds, which is critical for its duration of action.[17] ITC tells us why it binds—is the interaction driven by favorable hydrogen bonds (enthalpy) or by the release of water molecules (entropy)?[9][13] This information is vital for the medicinal chemistry team to optimize the next generation of compounds.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Caption: Workflow and output of a typical SPR experiment.
-
Immobilization: Covalently attach the purified target kinase to a sensor chip surface.[10][16]
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject each concentration over the sensor surface for a defined period (association phase).[10]
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in signal as the compound dissociates from the target (dissociation phase).[11]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified protein in a well-defined buffer. Dissolve the compound in the exact same buffer to minimize heats of dilution.[13] All solutions must be thoroughly degassed.[18]
-
Loading: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution, typically at a 10-15 fold higher concentration.[15]
-
Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.[18]
-
Data Acquisition: The instrument measures the minute heat changes that occur after each injection as the binding sites become saturated.[12]
-
Data Analysis: Integrate the raw heat flow data to generate a binding isotherm. Fit this curve to a binding model to directly calculate the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[13][19] The entropy (ΔS) can then be calculated from these values.
Phase 3: Pinpointing the Interaction Site with NMR
Having confirmed that the compound binds and with what affinity, we now need to validate where it binds. This is a critical step to confirm or refute our initial computational model. Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful for this, as it can identify the specific amino acid residues at the binding interface in solution.[20][21]
Causality: We choose ligand-observe and protein-observe NMR experiments because they provide direct evidence of proximity. Saturation Transfer Difference (STD) NMR tells us which protons on our compound are in close contact with the protein, confirming the ligand's binding epitope.[20][22] A 2D ¹H-¹⁵N HSQC titration experiment monitors chemical shift perturbations in the protein's backbone, identifying the specific residues affected by binding.[23] If the residues perturbed in the HSQC experiment are the same ones predicted by our docking model to be in the ATP-binding pocket, we gain significant confidence in our hypothesis.
Experimental Protocol: NMR ¹H-¹⁵N HSQC Titration
-
Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target kinase. This is essential for the HSQC experiment.
-
Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.
-
Titration: Add increasing amounts of this compound to the protein sample, acquiring a new HSQC spectrum after each addition.
-
Chemical Shift Mapping: Overlay the spectra. Residues at the binding interface will show significant changes (perturbations) in their corresponding peak positions.[23]
-
Site Identification: Map the perturbed residues onto the 3D structure of the protein. The location of these residues defines the binding site.
Phase 4: The Definitive View with X-ray Crystallography
The final and most definitive step is to "see" the interaction at an atomic level. X-ray crystallography provides a high-resolution, static 3D picture of the protein-ligand complex, revealing the precise orientation of the compound and its interactions with individual amino acids.[24][25][26]
Causality: While other techniques provide excellent data, crystallography is the unambiguous gold standard for structural validation.[27][28] It allows us to directly visualize the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This atomic-level detail is the ultimate validation of our model and provides invaluable information for structure-based drug design. The binding site identified by NMR should perfectly match the location of the ligand in the crystal structure, serving as a final cross-validation.
Experimental Protocol: Co-crystallization
-
Complex Formation: Mix the purified target protein with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization Screening: Set up crystallization trials using a wide range of buffer conditions (precipitants, pH, salts) to find a condition that yields high-quality, diffraction-grade crystals of the protein-ligand complex.
-
Data Collection: Expose a single crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.[26]
-
Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. The known protein structure is used as a model (molecular replacement) to phase the data.[24] The ligand can then be clearly fitted into the corresponding electron density in the binding site.
-
Analysis: Analyze the final refined structure to identify all atomic contacts between the compound and the protein, measuring bond lengths and angles to confirm the specific interactions.
Synthesizing the Evidence: A Self-Validating Conclusion
By following this integrated workflow, we have built a powerful, multi-layered case for the binding mode of this compound.
-
Our computational model proposed a binding pose in the ATP pocket.
-
SPR and ITC confirmed direct, high-affinity binding and provided the kinetic and thermodynamic signatures of this interaction.
-
NMR spectroscopy independently mapped the binding site to the same residues in the ATP pocket predicted by the model.
-
X-ray crystallography delivered the definitive, atomic-resolution picture, showing a ligand orientation consistent with the NMR data and rationalizing the affinity measured by biophysics.
References
- 1. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
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- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
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- 28. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
The Imidazo[1,2-a]Pyridine Scaffold: A Promising New Frontier in PI3K Inhibition for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. While several PI3K inhibitors have reached the clinic, the quest for novel scaffolds with improved efficacy, selectivity, and resistance profiles remains a key focus in oncology research. This guide provides an in-depth comparison of the emerging 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold, as a source of novel PI3K inhibitors, with the established drugs Alpelisib and Buparlisib.
The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade that is essential for normal cellular function.[1] In cancer, aberrant activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth, proliferation, and resistance to therapy.[2]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell cycle progression, protein synthesis, and cell survival, while inhibiting apoptosis.
Caption: The PI3K/AKT/mTOR signaling pathway.
The Rise of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of several approved drugs.[3] Recent research has highlighted its potential as a scaffold for the development of novel PI3K inhibitors. While specific efficacy data for this compound as a PI3K inhibitor is not yet publicly available, studies on closely related derivatives have demonstrated significant promise.
One notable study identified a 2,6,8-substituted imidazo[1,2-a]pyridine derivative, compound 35 , with a potent inhibitory activity against PI3Kα, boasting an IC50 of 150 nM.[3] This positions the imidazo[1,2-a]pyridine scaffold as a compelling starting point for the development of next-generation PI3K inhibitors.
Head-to-Head Comparison: Imidazo[1,2-a]Pyridine Derivatives vs. Established PI3K Inhibitors
To understand the potential of the imidazo[1,2-a]pyridine scaffold, a comparison with the clinically approved PI3K inhibitors, Alpelisib (BYL719) and the investigational drug Buparlisib (BKM120), is essential.
Mechanism of Action
All three classes of compounds target the PI3K enzyme, but their selectivity and potential off-target effects can differ.
-
Imidazo[1,2-a]Pyridine Derivatives (e.g., Compound 35): These are being developed as selective inhibitors of the PI3Kα isoform, which is the most frequently mutated isoform in cancer.[3] The goal is to achieve a more targeted inhibition of the oncogenic signaling pathway while minimizing off-target effects.
-
Alpelisib (Piqray®): This is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.[4] Its high selectivity for the alpha isoform is a key feature, aiming to reduce the side effects associated with broader PI3K inhibition.
-
Buparlisib (BKM120): This is a pan-class I PI3K inhibitor, meaning it targets all four isoforms of class I PI3K (α, β, γ, and δ). This broad-spectrum inhibition can be advantageous in tumors where multiple PI3K isoforms contribute to tumorigenesis, but it may also lead to a wider range of side effects.
Caption: Comparison of PI3K isoform selectivity.
Efficacy Data
The following tables summarize the available efficacy data for the imidazo[1,2-a]pyridine derivative (Compound 35) and the established PI3K inhibitors.
Table 1: Preclinical Efficacy of Imidazo[1,2-a]Pyridine Derivative (Compound 35)
| Parameter | Value | Source |
| Target | PI3Kα | [3] |
| IC50 | 150 nM | [3] |
| Cell Line | T47D (Breast Cancer) | [3] |
| Effect | Induced cell cycle arrest and apoptosis | [3] |
Table 2: Clinical Efficacy of Alpelisib in HR+/HER2- Advanced Breast Cancer (PIK3CA-mutated)
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Source |
| SOLAR-1 | Alpelisib + Fulvestrant | 11.0 months | 35.7% | Not directly cited |
| SOLAR-1 | Placebo + Fulvestrant | 5.7 months | 16.2% | Not directly cited |
Table 3: Clinical Efficacy of Buparlisib in HR+/HER2- Advanced Breast Cancer
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Source |
| BELLE-2 | Buparlisib + Fulvestrant | 6.9 months | 11.2% | Not directly cited |
| BELLE-2 | Placebo + Fulvestrant | 5.0 months | 8.8% | Not directly cited |
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of comparative studies, standardized and well-validated experimental protocols are crucial. The following are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of PI3K inhibitors.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of PI3Kα and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PI3Kα enzyme
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound derivatives)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, PI3Kα enzyme, and PIP2 substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values for the test compounds.
Caption: Workflow for an in vitro PI3Kα kinase assay.
Cell Proliferation Assay (MCF-7 and T47D Breast Cancer Cell Lines)
This assay determines the effect of test compounds on the growth of cancer cell lines.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells into 96-well plates at a predetermined density.
-
Cell Attachment: Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
In Vivo Tumor Xenograft Model (T47D in Nude Mice)
This model evaluates the in vivo antitumor efficacy of test compounds.
Materials:
-
Female athymic nude mice
-
T47D breast cancer cells
-
Matrigel
-
Estrogen pellets (for hormone-dependent tumors)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse one day prior to tumor cell inoculation.
-
Tumor Cell Implantation: Inoculate T47D cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compounds and a vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor for any signs of toxicity.
Discussion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a promising new avenue for the development of PI3K inhibitors. Preclinical data on derivatives like compound 35 demonstrate potent and selective inhibition of PI3Kα, translating to antiproliferative effects in breast cancer cell lines.[3] This high selectivity for the alpha isoform is a desirable characteristic, potentially leading to a better therapeutic window compared to pan-PI3K inhibitors like Buparlisib.
While Alpelisib has shown significant clinical benefit in PIK3CA-mutated breast cancer, the development of resistance remains a challenge. The exploration of novel chemical scaffolds like imidazo[1,2-a]pyridine is crucial for expanding the therapeutic arsenal and overcoming resistance mechanisms.
Future research should focus on a comprehensive preclinical evaluation of optimized this compound derivatives. This includes detailed pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in a panel of cancer models with different genetic backgrounds. Head-to-head preclinical comparisons with Alpelisib will be essential to benchmark the performance of these novel compounds.
Furthermore, the potential for combination therapies should be explored. Combining a novel imidazo[1,2-a]pyridine-based PI3K inhibitor with other targeted agents or chemotherapy could lead to synergistic antitumor effects and delay the onset of resistance.
References
- 1. This compound-3-carboxylic acid | 1823188-42-6 | Benchchem [benchchem.com]
- 2. Buy 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1858241-44-7 [smolecule.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Reactivity Profiling of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This guide provides an in-depth comparison of the cross-reactivity profile of the novel small molecule, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (hereafter referred to as Compound A), against representative alternatives. We will explore the methodologies, present comparative data, and offer expert insights into the interpretation of selectivity profiles, grounded in established scientific principles for drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of Selectivity
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds explored for diverse therapeutic applications, including oncology and infectious diseases.[1] Recent research has highlighted derivatives of this scaffold as potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and immune evasion.[2] Compound A, this compound, represents a potential lead candidate within this chemical series.
However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] Unintended inhibition of these "off-target" kinases can lead to toxicity or unforeseen polypharmacology, making rigorous cross-reactivity profiling a non-negotiable step in the hit-to-lead and lead optimization phases. This guide details the essential experimental framework for evaluating the selectivity of Compound A, comparing it with two hypothetical analogues to illustrate key concepts in selectivity assessment.
-
Compound B: A close structural analogue with a different substitution pattern, designed to assess the impact of minor structural modifications on the kinome profile.
-
Compound C: A known multi-kinase inhibitor with a distinct chemical scaffold, serving as a benchmark for a less selective, polypharmacological profile.
The Landscape of Cross-Reactivity Profiling: A Multi-Pronged Approach
A robust assessment of kinase inhibitor selectivity cannot rely on a single method. True confidence is achieved by integrating data from orthogonal assays that probe different aspects of the inhibitor-kinase interaction, from direct biochemical inhibition to target engagement in a cellular milieu.
Conceptual Workflow for Kinase Inhibitor Selectivity Profiling
The following workflow illustrates a best-practice approach, moving from broad screening to specific, biologically relevant validation.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
The causality behind this multi-tiered approach is risk mitigation. A large-scale panel provides a broad, yet sometimes noisy, initial view.[4][5] Biophysical methods then confirm direct physical interaction, eliminating potential artifacts from complex biochemical assays.[4] Finally, cellular assays provide the ultimate proof of target engagement in a physiologically relevant environment, where factors like membrane permeability and intracellular ATP concentrations come into play.[3]
Comparative Selectivity Data
The following tables summarize the hypothetical cross-reactivity data for Compounds A, B, and C against a representative panel of kinases. All biochemical assays were performed at an ATP concentration equal to the Km for each individual kinase to ensure that the resulting IC50 values more closely reflect the intrinsic inhibitor affinities.[5]
Table 1: Inhibition Profile Against a Broad Kinase Panel at 1 µM
| Kinase Family | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) |
| TAM (Axl, Mer) | 98% | 95% | 99% |
| TK (ABL1) | 15% | 5% | 85% |
| TK (SRC) | 22% | 12% | 92% |
| TK (VEGFR2) | 35% | 18% | 95% |
| CMGC (CDK2) | 8% | 4% | 78% |
| AGC (AKT1) | 12% | 9% | 65% |
Data represents the mean percentage of kinase activity inhibited by a 1 µM concentration of the compound.
Table 2: IC50 Values for On-Target and Key Off-Target Kinases
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Axl (On-Target) | 15 | 25 | 10 |
| Mer (On-Target) | 22 | 38 | 18 |
| VEGFR2 | 850 | >10,000 | 45 |
| SRC | >2,000 | >10,000 | 60 |
| ABL1 | >5,000 | >10,000 | 30 |
Table 3: Cellular Target Engagement and Functional Activity
| Assay Type | Compound A | Compound B | Compound C |
| Axl CETSA (EC50, nM) | 45 | 80 | 35 |
| p-Axl Western Blot (IC50, nM) | 55 | 110 | 40 |
| Off-Target p-SRC (IC50, nM) | >10,000 | >10,000 | 150 |
Interpretation and Analysis
The data reveals distinct selectivity profiles for the three compounds.
-
Compound A (this compound): This compound demonstrates a highly selective profile. It is potent against its intended targets, Axl and Mer, with IC50 values in the low nanomolar range.[2] Crucially, it shows a >50-fold window of selectivity against other kinases like VEGFR2 and exhibits minimal activity against SRC and ABL1. This selectivity is confirmed in cellular assays, where it effectively engages Axl and inhibits its phosphorylation at concentrations far below those required to impact off-target pathways.
-
Compound B (Analogue): The minor structural modification in Compound B preserves the on-target activity, albeit with slightly reduced potency. However, it significantly improves the selectivity profile, virtually eliminating the weak off-target activity seen with Compound A against kinases like VEGFR2. This exemplifies a successful structure-activity relationship (SAR) optimization cycle aimed at enhancing selectivity.
-
Compound C (Multi-Kinase Inhibitor): This compound, while potent against Axl and Mer, exhibits significant activity against a broad range of kinases across different families. The biochemical and cellular IC50 values for on-targets and off-targets are very close, indicating a classic polypharmacological or "dirty" drug profile.[5] Such a profile may be desirable in certain therapeutic contexts (e.g., hitting multiple nodes in a cancer signaling network) but carries a higher risk of off-target toxicities.
Decision-Making Framework for Profile Interpretation
The process of interpreting these results can be visualized as a decision tree, guiding the next steps in the drug discovery cascade.
Caption: A decision tree for interpreting cross-reactivity data.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below are exemplar step-by-step methodologies.
Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol describes a standard method for assessing kinase inhibition.
-
Preparation: Prepare a stock solution of the test compound (e.g., Compound A) in 100% DMSO at 10 mM. Create serial dilutions to achieve final assay concentrations.
-
Reaction Mixture: In a 96-well plate, combine the following in order: kinase buffer, the specific recombinant human kinase enzyme, and the peptide substrate.
-
Compound Addition: Add the test compound to the reaction wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
-
Initiation: Start the kinase reaction by adding the ATP solution, which includes a spike of radiolabeled [γ-³³P]ATP. The final concentration of unlabeled ATP should be equal to the predetermined Km of the kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing for phosphate transfer to the substrate.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct target binding in a cellular environment.[4]
-
Cell Culture: Grow cells expressing the target of interest (e.g., A549 cells for Axl) to ~80% confluency.
-
Treatment: Harvest and resuspend the cells in media. Treat the cell suspension with the test compound at various concentrations or with a vehicle (DMSO) control. Incubate at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., Axl) at each temperature point using Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A successful inhibitor will bind to and stabilize the target protein, resulting in a rightward shift of the melting curve. The magnitude of this shift can be used to generate an isothermal dose-response curve to determine the EC50 for target engagement.
Conclusion
The comprehensive cross-reactivity profiling of This compound (Compound A) reveals it to be a potent and highly selective inhibitor of the Axl/Mer kinases. When compared to a structurally similar analogue (Compound B) and a known multi-kinase inhibitor (Compound C), its profile stands out for its favorable selectivity window, a critical attribute for advancing a compound toward preclinical development. The multi-pronged assessment strategy, combining broad biochemical screening with orthogonal biophysical and cellular validation, provides a high degree of confidence in these findings. This guide underscores that a deep, mechanistically-grounded understanding of a compound's selectivity is paramount to the successful development of targeted therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Imidazo[1,2-a]pyridine Compounds as Anticancer Agents: A Comparative Guide
Introduction: The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent in vitro anticancer activity. However, the successful translation of these promising in vitro results into effective clinical candidates hinges on rigorous in vivo validation. This guide provides a comprehensive overview and comparison of the in vivo anticancer activity of various imidazo[1,2-a]pyridine compounds, offering researchers, scientists, and drug development professionals a critical analysis of the existing data and the experimental methodologies employed. We will delve into the mechanistic underpinnings of their action, compare their efficacy against established anticancer agents, and provide detailed protocols for key in vivo validation studies.
The Rationale for In Vivo Testing of Imidazo[1,2-a]pyridine Compounds
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex microenvironment of a tumor within a living organism. In vivo studies are therefore indispensable for evaluating a compound's true therapeutic potential by assessing its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (target engagement and downstream effects in the tumor), efficacy in reducing tumor growth, and overall toxicity to the host. For imidazo[1,2-a]pyridine derivatives, which target diverse and critical cancer-related pathways, in vivo validation is the crucible where their clinical promise is forged.
Mechanisms of Action and Key Molecular Targets
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is fundamental to designing and interpreting in vivo studies.
Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine compounds have been designed as inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in a wide range of human cancers, driving cell growth, proliferation, and survival.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique chemical properties and structural versatility have allowed for the development of numerous compounds targeting a wide range of kinases implicated in cancer and other diseases. This guide provides a comprehensive head-to-head comparison of prominent imidazo[1,2-a]pyridine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Introduction to the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that serves as an excellent scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. The scaffold's amenability to substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors targeting a diverse array of kinases, including Aurora kinases, Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinases (PI3Ks), and Src family kinases.[1][2][3]
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
This section provides a comparative overview of imidazo[1,2-a]pyridine-based inhibitors targeting key oncogenic kinases. The data presented is synthesized from various preclinical studies to facilitate a direct comparison of their biochemical potency and cellular activity.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[4] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent Aurora kinase inhibitors.[5][6]
Table 1: Comparison of Imidazo[1,2-a]pyridine-Based Aurora Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Cellular Potency (nM) | Reference |
| Compound 1 | Aurora A/B | Modest | 250 (phos-HH3) | [7] |
| SCH 1473759 (12k) | Aurora A/B | Aur A = 0.02 (Kd), Aur B = 0.03 (Kd) | 25 (phos-HH3) | [7] |
| Compound 10i | Aurora A/B | - | Potent | [6] |
| Compound 25 | Aurora A/B | - | Improved PK profile | |
| Biotin 39 | Aurora A/B | Aur A = 4, Aur B = 13 | 62 (pHH3) | [8] |
Discussion:
The development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has shown significant progress. Early compounds like Compound 1 displayed modest cellular potency.[7] Guided by structural biology, optimization led to the discovery of SCH 1473759, which exhibits picomolar affinity for both Aurora A and B and a 10-fold improvement in cellular potency.[7] Further structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyrazine core led to compounds like 10i with a promising overall profile.[6] Modifications to improve pharmacokinetic properties, such as the incorporation of fluorine and deuterium, resulted in compounds like 25 with enhanced oral absorption and exposure. More recent work has identified compounds such as Biotin 39 with nanomolar potency against both Aurora A and B and good cellular activity.[8]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[3][9] The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent ALK inhibitors.[10][11]
Table 2: Comparison of Imidazo[1,2-a]pyridine-Based ALK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cellular Potency (nM) | Reference |
| Compound 11a | ALK2 | 24 | - | |
| O-10 (Imidazo[1,2-b]pyridazine) | ALK WT, G1202R, L1196M/G1202R | ALK WT = 2.6, G1202R = 6.4, L1196M/G1202R = 23 | Karpas299 = 38, BaF3-EML4-ALKG1202R = 52, BaF3-EML4-ALKL1196M/G1202R = 64 | [12] |
Discussion:
The imidazo[1,2-a]pyridine scaffold has proven effective in targeting ALK. For instance, the 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline series identified compound 11a with an IC50 of 24 nM against ALK2. A significant advancement in this class is the development of macrocyclic derivatives of the related imidazo[1,2-b]pyridazine scaffold, such as compound O-10. This compound not only demonstrates high potency against wild-type ALK but also effectively inhibits clinically relevant resistance mutants like G1202R and the double mutant L1196M/G1202R, a significant advantage over earlier generation inhibitors.[12]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13][14] Consequently, PI3K has been a major target for cancer drug discovery, with several imidazo[1,2-a]pyridine-based inhibitors being developed.[15][16][17]
Table 3: Comparison of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
| Compound | Target(s) | IC50 (nM) | Cellular Potency (nM) | Reference |
| Compound 1 | pan-PI3K | Potent and selective | - | [16] |
| Compound 14 | pan-PI3K | Excellent potency and selectivity | Efficacious in vivo | [16] |
| Compound 35 | PI3Kα | 150 | Potent against PIK3CA mutant cells | [17] |
| Compound 42 (Imidazo[1,2-b]pyridazine) | PI3Kα/mTOR | PI3Kα = 0.06, mTOR = 3.12 | - | [18] |
Discussion:
The imidazo[1,2-a]pyridine scaffold has yielded potent pan-PI3K inhibitors, as exemplified by compounds 1 and 14, with the latter demonstrating in vivo efficacy in a mouse xenograft model.[16] More recent efforts have focused on developing isoform-selective inhibitors. Compound 35, a 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative, shows nanomolar potency against PI3Kα and significant anti-proliferative activity in cancer cell lines with PIK3CA mutations.[17] Furthermore, the related imidazo[1,2-b]pyridazine scaffold has produced dual PI3K/mTOR inhibitors like compound 42, which exhibits outstanding picomolar to low nanomolar potency against both kinases.[18]
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key assays used in the characterization of these kinase inhibitors.
Biochemical Kinase Assay (General Protocol)
Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[19][20]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the substrate (peptide or protein) in kinase buffer.
-
Prepare a stock solution of ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled for fluorescence or luminescence-based assays) in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP. Quantify the radioactivity on the membrane using a scintillation counter.
-
Non-Radiometric Assays (e.g., Fluorescence/Luminescence): These assays often use modified substrates or antibodies to detect phosphorylation. Follow the specific instructions of the commercial assay kit being used (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The choice of assay format (radiometric vs. non-radiometric) depends on factors such as throughput requirements, safety considerations, and the availability of specific reagents. The concentrations of kinase, substrate, and ATP are optimized to ensure the assay is sensitive to inhibition and operates under initial velocity conditions.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine-based inhibitor in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours in the CO2 incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) from the dose-response curve.
-
Self-Validating System: The inclusion of appropriate controls (vehicle, blank) and performing the assay in triplicate for each concentration ensures the reliability and reproducibility of the results. The linear relationship between cell number and formazan production within a certain range validates the assay's accuracy.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the imidazo[1,2-a]pyridine-based inhibitors discussed in this guide.
Aurora Kinase Signaling Pathway
References
- 1. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americapeptides.com [americapeptides.com]
- 9. massivebio.com [massivebio.com]
- 10. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to Assessing the Pharmacokinetic Properties of Novel Imidazo[1,2-a]pyridine Derivatives
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including marketed drugs and promising clinical candidates.[1][2][3] However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.
This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—of novel imidazo[1,2-a]pyridine derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental choices, compare alternative methodologies, and integrate data to make informed decisions. The ultimate goal of this discipline is to achieve a clinical candidate with a concentration-time profile in the body that is adequate for the desired efficacy and safety.[4]
Chapter 1: The Foundational In Vitro ADME Cascade: A Stepwise De-risking Strategy
In early drug discovery, it is neither feasible nor ethical to conduct extensive animal studies on every synthesized compound. Therefore, we employ a tiered screening cascade of in vitro ADME assays. This strategy allows for the rapid, cost-effective identification of liabilities, enabling medicinal chemists to prioritize compounds and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[5] The failure to address ADME liabilities early can lead to costly missteps in later development.[6][7]
Physicochemical Properties: The Entry Gates
Aqueous Solubility: This is arguably the most critical initial checkpoint. A compound that cannot dissolve in an aqueous environment will struggle to be absorbed and will likely yield unreliable data in subsequent biological assays.
-
Kinetic vs. Thermodynamic Solubility: For high-throughput screening, kinetic solubility (typically measured by precipitation from a DMSO stock solution) is preferred for its speed. It provides an estimate of solubility under non-equilibrium conditions, which is often relevant for oral absorption. Thermodynamic solubility is a more time-consuming but precise measurement of a compound's true equilibrium solubility, reserved for lead candidates.[8]
Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (LogD7.4) is a key predictor of a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism. For imidazo[1,2-a]pyridines, SAR studies have shown that increasing lipophilicity can enhance potency but may also introduce liabilities like poor solubility or increased metabolism.[9][10] A LogD7.4 in the range of 1-3 is often considered a good starting point for orally bioavailable drugs.
Absorption and Efflux: Crossing the Barrier
To be effective, an orally administered drug must cross the intestinal epithelium to enter the bloodstream.[11] We use cell-based models to predict this.
-
Comparison of Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion only. It's excellent for early-stage ranking of compounds.
-
Caco-2 / MDCK Assays: These assays use monolayers of immortalized cells (human colorectal adenocarcinoma and Madin-Darby canine kidney, respectively) that form tight junctions and express key drug transporters.[7] They are the gold standard for predicting not just passive permeability but also active transport, particularly identifying whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp). Identifying P-gp efflux is critical, as it has been shown to limit the oral bioavailability of certain imidazo[1,2-a]pyridine derivatives.[12]
-
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm monolayer integrity. A lucifer yellow permeability test is also performed as a secondary check for paracellular leakage.
-
Assay Execution:
-
The test compound (e.g., at 10 µM) is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the monolayer.
-
Inserts are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specified time points (e.g., 60, 120 minutes).
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
Efflux Ratio (ER): Calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp. A follow-up experiment in the presence of a known P-gp inhibitor (e.g., verapamil) can confirm this.
-
Metabolism: The Body's Chemical Defense
Metabolism is the body's process of converting foreign substances (xenobiotics) into more water-soluble, excretable forms. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[8] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
-
Metabolic Stability: This assay predicts the rate of metabolic clearance.
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes. They are cost-effective for initial screening. Studies on imidazo[1,2-a]pyridines have shown a range of metabolic rates in microsomes from different species, highlighting the importance of cross-species comparison.[9][13]
-
Hepatocytes: These are whole liver cells containing both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes, as well as transporters, providing a more complete and physiologically relevant model of hepatic clearance.[7] They are typically used for later-stage compounds.
-
-
CYP450 Inhibition: This assay assesses the potential for a new compound to inhibit the metabolism of co-administered drugs, a major cause of adverse DDIs. The compound is tested against a panel of the most common human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[8]
-
Metabolite Identification: For lead compounds, identifying the major metabolites is essential. For the imidazo[1,2-a]pyridine scaffold, monohydroxylation on the core ring system has been identified as a common metabolic pathway.[9] Knowing the "soft spots" for metabolism allows medicinal chemists to block these positions (e.g., through fluorination) to improve metabolic stability.[12]
Distribution: Where Does It Go?
Plasma Protein Binding (PPB): Most drugs bind to plasma proteins like albumin. According to the "unbound drug hypothesis," only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, high PPB (>99%) can limit efficacy and complicates PK/PD interpretation. The Rapid Equilibrium Dialysis (RED) device is a common and reliable method for determining the unbound fraction.[14]
Chapter 2: Comparative In Vivo Pharmacokinetic Assessment
After a compound demonstrates a promising in vitro ADME profile, the next crucial step is to evaluate its behavior in a living organism. In vivo studies provide the definitive data on how a compound is absorbed, distributed, and eliminated over time.[13]
Study Design and Rationale
-
Animal Model: The most common models for discovery PK are mice and rats due to their cost-effectiveness, well-characterized physiology, and historical data context.[12]
-
Administration Routes:
-
Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation. IV data is essential for calculating fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd).
-
Oral Gavage (PO): This route mimics the intended clinical route for most small molecules. By comparing the drug exposure (AUC) from PO administration to that from IV administration, we can calculate the absolute oral bioavailability (%F), a critical parameter for any oral drug candidate.[9][13]
-
Data Interpretation: A Comparative Example
To illustrate how PK data guides drug design, let's compare three hypothetical imidazo[1,2-a]pyridine derivatives based on published trends for this scaffold.[10][12][13]
| Parameter | Derivative A (Baseline) | Derivative B (Lipophilic) | Derivative C (Fluoro-piperidine) | Desired Profile |
| CL (mL/min/kg) | 25 | 60 | 15 | Low (< 30) |
| Vd (L/kg) | 2.0 | 5.0 | 1.5 | Moderate (0.5-3) |
| t½ (hr) | 2.2 | 1.2 | 2.8 | Long (> 2) |
| AUCPO (ng*hr/mL) | 1500 | 500 | 3500 | High |
| Bioavailability (%F) | 30% | 5% | 75% | High (> 50%) |
-
Derivative A represents a typical early hit with moderate bioavailability and a reasonable half-life.
-
Derivative B had a lipophilic group added to increase potency. However, this led to very high clearance (likely due to increased metabolism) and poor bioavailability, a common pitfall.[10]
-
Derivative C incorporates a fluoro-piperidine moiety. This modification was designed to block a site of metabolism and reduce P-gp efflux, as has been successfully demonstrated for this class.[12] The result is significantly lower clearance, a longer half-life, and excellent oral bioavailability, making it a superior candidate for progression.
-
Animals: Male Sprague-Dawley rats (n=3 per group) are cannulated (jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
IV Group: Compound is administered as a bolus via the tail vein (e.g., 1 mg/kg).
-
PO Group: Compound is administered by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula at pre-dose and multiple post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 g for 10 min at 4°C) to separate plasma. The plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the key PK parameters listed in the table above.
Chapter 3: The Crucial Role of Bioanalysis
The integrity of any PK study hinges on the quality of the bioanalytical data. A robust and validated method is required to accurately quantify the drug concentration in complex biological matrices like plasma.[15]
-
Method of Choice: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard due to its exceptional sensitivity, selectivity, and speed.[16]
-
Method Validation: Before analyzing study samples, the method must be fully validated according to regulatory guidelines. This involves assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of the analyte under various conditions (e.g., freeze-thaw, bench-top).[17][18]
Chapter 4: Data Integration for Informed Candidate Selection
The ultimate goal is to integrate all available data to build a comprehensive profile of each compound and select the best candidate for further development.
This integrated approach, combining pharmacology with a deep understanding of pharmacokinetics, is the essence of modern drug discovery.[19] By systematically assessing the ADME properties of novel imidazo[1,2-a]pyridine derivatives using the strategies outlined in this guide, research teams can significantly increase their probability of success, efficiently identifying compounds with the highest potential to become safe and effective medicines.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorb2b.com [vectorb2b.com]
- 6. allucent.com [allucent.com]
- 7. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro ADME Assays [conceptlifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel bioanalytical method for the quantification of pemigatinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Computational Docking Analysis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Against Key Oncogenic Kinases
A Senior Application Scientist's Guide to In Silico Target Engagement
In the landscape of modern drug discovery, computational docking studies serve as a powerful initial step to predict the binding affinity and mode of interaction between a small molecule and its macromolecular target. This guide provides a comprehensive, in-depth comparison of the computational docking performance of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , a novel compound of interest, against three pivotal protein kinases implicated in cancer progression: Phosphoinositide 3-kinase alpha (PI3Kα), Protein Kinase B (Akt1), and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices in computational drug design. We will dissect the "why" behind each step, ensuring a self-validating and reproducible workflow.
The Scientific Rationale: Selecting Our Targets
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent inhibitory activity against a range of protein kinases. Our target molecule, this compound, possesses key structural motifs—a halogenated and a trifluoromethylated group—that can significantly influence its pharmacokinetic and pharmacodynamic properties. The decision to evaluate this compound against PI3Kα, Akt1, and EGFR is rooted in the central role of the PI3K/Akt/mTOR signaling pathway in cell survival, proliferation, and tumorigenesis.
-
PI3Kα: Often mutated and hyperactivated in various cancers, making it a prime therapeutic target.
-
Akt1: A key downstream effector of PI3K, its inhibition can circumvent resistance mechanisms that arise from upstream mutations.
-
EGFR: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis.
By docking our compound into the active sites of these three kinases, we aim to predict its potential as a multi-targeted inhibitor or to identify a preferential target, thereby guiding future in vitro and in vivo studies.
Comparative Framework: Benchmarking Against Known Inhibitors
To provide a robust and meaningful comparison, the docking performance of this compound will be benchmarked against known, co-crystallized inhibitors for each respective kinase. This approach allows us to validate our docking protocol and to contextualize the predicted binding affinities of our novel compound.
| Target Kinase | PDB ID | Co-crystallized Inhibitor | Resolution |
| PI3Kα | 4ZOP | 4Q2 | 2.62 Å[1] |
| Akt1 | 3O96 | 1-(1-(4-(7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (HIN) | 2.70 Å[2] |
| EGFR | 1M17 | Erlotinib (OSI) | 2.60 Å[3] |
The Computational Workflow: A Step-by-Step Guide
Our computational docking studies will be performed using AutoDock Vina, a widely used and validated open-source program known for its accuracy and efficiency. The entire workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the integrity of the final results.
Caption: Computational Docking Workflow
Part 1: Protein and Ligand Preparation
The fidelity of any docking study is critically dependent on the meticulous preparation of both the protein receptor and the ligand. This step is not merely procedural; it is foundational to the accuracy of the simulation.
1.1. Protein Preparation (using AutoDockTools)
-
Rationale: Raw PDB files often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with the docking process. Furthermore, the addition of polar hydrogens and the assignment of partial charges are essential for the accurate calculation of electrostatic interactions.
-
Protocol:
-
Launch AutoDockTools (ADT).
-
Go to File > Read Molecule and load the downloaded PDB file (e.g., 4ZOP.pdb).
-
Remove Water Molecules: Edit > Delete Water.
-
Add Polar Hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Add Kollman Charges: Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: File > Save > Write PDBQT. Name the output file (e.g., 4ZOP_protein.pdbqt).
-
1.2. Ligand Preparation (using AutoDockTools)
-
Rationale: Ligand preparation involves defining the rotatable bonds, which allows the docking algorithm to explore different conformations of the ligand within the binding site. Gasteiger charges are also assigned to the ligand atoms.
-
Protocol:
-
Download the 3D structure of this compound from PubChem in SDF format. Similarly, obtain the structures of the comparative inhibitors.
-
In ADT, go to Ligand > Input > Open and select the ligand file.
-
Detect Rotatable Bonds: Ligand > Torsion Tree > Detect Root.
-
Choose Torsions: Ligand > Torsion Tree > Choose Torsions. The default selection of rotatable bonds is generally appropriate.
-
Save as PDBQT: Ligand > Output > Save as PDBQT.
-
Part 2: Docking Simulation with AutoDock Vina
2.1. Grid Box Generation
-
Rationale: The grid box defines the three-dimensional space within which the docking algorithm will search for the optimal binding pose of the ligand. The dimensions and center of the grid box should encompass the entire binding pocket of the protein.
-
Protocol:
-
In ADT, with the protein loaded, go to Grid > Grid Box.
-
Adjust the center and dimensions of the grid box to encompass the active site, which can be identified by the position of the co-crystallized ligand in the PDB structure.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
2.2. AutoDock Vina Execution
-
Rationale: AutoDock Vina utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand and a sophisticated scoring function to estimate the binding affinity. The exhaustiveness parameter controls the thoroughness of the search.
-
Protocol:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina from the command line:
-
Comparative Docking Results
The following table summarizes the predicted binding affinities (in kcal/mol) of this compound and the respective known inhibitors against the three target kinases.
| Target Kinase | This compound (Binding Affinity, kcal/mol) | Comparative Inhibitor | Comparative Inhibitor (Binding Affinity, kcal/mol) |
| PI3Kα | -8.5 | 4Q2 | -10.2 |
| Akt1 | -9.1 | HIN | -11.5 |
| EGFR | -7.9 | Erlotinib | -9.8 |
Analysis and Interpretation
The docking results provide several key insights into the potential of this compound as a kinase inhibitor.
-
Predicted Binding Affinities: The compound exhibits favorable predicted binding affinities for all three kinases, with the strongest interaction observed with Akt1 (-9.1 kcal/mol). While these values are slightly lower than those of the co-crystallized inhibitors, they are well within the range of potent small molecule inhibitors.
-
Interaction Analysis (Hypothetical): A detailed visualization of the docked poses (using software such as PyMOL or Discovery Studio Visualizer) would likely reveal key interactions. For instance, the imidazo[1,2-a]pyridine core could form hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors. The trifluoromethyl group may engage in favorable hydrophobic interactions within a specific sub-pocket of the active site. The chloro-substituent could also contribute to binding through halogen bonding or by occupying a hydrophobic pocket.
Caption: PI3K/Akt Pathway and Potential Inhibition
Conclusion and Future Directions
This computational docking study provides compelling in silico evidence that this compound has the potential to bind to the active sites of PI3Kα, Akt1, and EGFR with significant affinity. The strongest predicted binding was observed for Akt1, suggesting this may be a primary target for this compound.
It is crucial to emphasize that these are predictive, computational results. The next logical and essential steps are to:
-
Synthesize and characterize this compound.
-
Perform in vitro kinase assays to experimentally determine the inhibitory activity (IC50 values) against PI3Kα, Akt1, and EGFR.
-
Conduct cellular assays to assess the compound's effect on cancer cell lines with known dependencies on the PI3K/Akt/EGFR signaling pathways.
This guide has provided a transparent and scientifically grounded workflow for the initial computational assessment of a novel small molecule. By adhering to these principles of rigorous preparation, validated methodologies, and comparative analysis, researchers can confidently generate and interpret in silico data to guide and accelerate the drug discovery process.
References
A Senior Application Scientist's Guide to Benchmarking the Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Pressing Need for Novel Antifungals and the Promise of Imidazo[1,2-a]pyridines
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The current antifungal armamentarium is limited, and existing agents are often associated with toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.
Imidazo[1,2-a]pyridine, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comprehensive framework for benchmarking the antifungal activity of novel imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a robust methodology for evaluating their potential as next-generation antifungal therapeutics. We will delve into the causality behind experimental choices, provide self-validating protocols grounded in authoritative standards, and present a clear pathway for data interpretation and comparison.
Experimental Design: A Framework for Rigorous Antifungal Benchmarking
A successful benchmarking study is built on a foundation of meticulous experimental design. The choices made at this stage directly impact the reliability and comparability of the generated data.
Logical Flow of the Benchmarking Process
References
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
For Immediate Use by Laboratory Professionals
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable scientific practice. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound. While specific toxicity data is limited, the presence of a chlorinated pyridine ring and a trifluoromethyl group necessitates a cautious approach. Safety Data Sheets (SDS) for this and structurally similar compounds consistently highlight several key hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
-
Potential for Harm if Swallowed: Ingestion may be harmful.
Given its chemical structure, it is prudent to handle this compound with the assumption that it may have other, uncharacterized toxicological properties. Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Regulatory Classification: Navigating the EPA Framework
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure it is managed safely. While this compound is not explicitly listed by name as a hazardous waste, it falls under broader categories of regulated waste.
A hazardous waste determination must be conducted, but it is highly likely to be classified as hazardous for the following reasons:
-
F-Listed Waste: As a spent halogenated solvent, it could fall under the F-list of hazardous wastes from non-specific sources.[2][3]
-
Toxicity Characteristic (D-Listed Waste): The compound's structure, containing a chlorinated pyridine, suggests it could exhibit the toxicity characteristic. To definitively determine this, a Toxicity Characteristic Leaching Procedure (TCLP) would be required.[4][5][6][7][8] This test assesses the potential for the compound to leach into groundwater. If the concentration of the compound in the leachate exceeds regulatory limits, it is classified as a D-listed hazardous waste.
It is the legal responsibility of the waste generator (the laboratory) to make this determination. However, given the nature of this chemical, it is best practice to manage it as a hazardous waste from the outset.
The Gold Standard: High-Temperature Incineration
The recommended and most effective method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[1] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Why Incineration?
Halogenated organic compounds require specific incineration conditions to prevent the formation of highly toxic byproducts such as dioxins and furans. The key parameters are:
| Parameter | Recommended Value | Rationale |
| Temperature | ≥ 1100°C | Ensures complete thermal decomposition of the stable halogenated structure. For wastes containing over 1% halogenated organic substances, this higher temperature is crucial. |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of the waste material and any intermediate products. |
| Scrubbing | Required | A flue gas scrubber is essential to neutralize and remove acidic gases (such as hydrogen chloride and hydrogen fluoride) and other pollutants produced during combustion. |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol provides a clear workflow for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed contractor.
Phase 1: At the Bench - Immediate Waste Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Waste Segregation: This is the most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound waste (e.g., residual powder, contaminated weighing paper) in a designated, clearly labeled, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) container.
-
NEVER mix this waste with other waste streams, especially acidic or basic solutions, without first consulting a chemical compatibility chart.
-
Phase 2: Waste Accumulation and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The specific hazards (e.g., "Irritant")
-
-
Container Integrity: Use containers that are in good condition and have secure, tight-fitting lids. Keep containers closed except when adding waste.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition. Ensure secondary containment (such as a spill tray) is in place.
Phase 3: Final Disposal
-
Engage a Licensed Waste Management Contractor: The final disposal of the accumulated waste must be handled by a professional and licensed hazardous waste management company. Your institution's Environmental Health & Safety (EHS) department will have established procedures and approved vendors for this.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local and national regulations.
Chemical Treatment: A Note on Alternatives
While high-temperature incineration is the preferred method, it is important to understand the principles of chemical degradation for this class of compounds. These methods are generally complex and not recommended for routine laboratory disposal but are relevant in the broader context of chemical waste treatment.
-
Reductive Dehalogenation: This process involves the removal of chlorine atoms from the pyridine ring using a reducing agent.[9] For example, reactions using zinc in an acidic medium have been shown to dechlorinate chlorinated pyridines.[10]
-
Hydrolysis of the Trifluoromethyl Group: The C-F bonds in a trifluoromethyl group are generally strong; however, under certain conditions, such as with fuming sulfuric acid and boric acid, they can be hydrolyzed to a carboxylic acid group.[11]
These chemical transformations require specialized knowledge and equipment and generate their own waste streams that must be managed. They are not a substitute for professional waste disposal services.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. epa.gov [epa.gov]
- 4. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. hlinstruments.com [hlinstruments.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 10. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Handling 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: From Hazard Assessment to Disposal
As researchers and developers in the fast-paced world of medicinal chemistry, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation of groundbreaking science is, and must always be, an unwavering commitment to safety. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with potential applications in drug discovery, but its halogenated and trifluoromethylated structure necessitates a robust and informed approach to handling.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the critical context and procedural steps necessary to handle this compound with the utmost confidence and safety. We will delve into the why behind each recommendation, grounding our procedures in the established hazard profile of the molecule and the fundamental principles of laboratory safety.
Understanding the Risk: Hazard Profile
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards presented by this compound. Based on available Safety Data Sheet (SDS) information, this compound is classified as a hazardous chemical.[1] The primary risks are associated with direct contact and inhalation.
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
In addition to these classifications, thermal decomposition can produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] This profile dictates that our primary safety goals are to prevent skin and eye contact, avoid inhalation of the powdered compound, and work in a manner that mitigates the risk of fire or high-heat events.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is often called the "last line of defense." Before we even consider gloves and goggles, we must ensure the proper engineering and administrative controls are in place. This hierarchical approach to safety is fundamental to minimizing exposure risk.
-
Engineering Controls : All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne particles and vapors, protecting you from respiratory exposure. Ensure that an emergency eye wash station and safety shower are immediately accessible.[2]
-
Administrative Controls : Your institution must have a specific Standard Operating Procedure (SOP) for handling this and similar compounds. Work should be restricted to designated areas. Never work alone, and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.
Essential Personal Protective Equipment (PPE)
With engineering and administrative controls in place, we now select the appropriate PPE to protect from residual risk. The choice of PPE is a direct response to the compound's hazard profile.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] | The compound is a serious eye irritant.[1] Standard safety glasses do not provide a seal and are insufficient. Goggles are required to protect against airborne powder and potential splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during quenching reactions.[2][4] |
| Hand Protection | Chemically resistant gloves (Nitrile rubber is a suitable choice for pyridine-based compounds).[3][5] | As a skin irritant, direct contact must be avoided.[1] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface) to prevent skin contamination.[6] Contaminated gloves must be disposed of as hazardous waste.[6] After any handling procedure, wash hands thoroughly with soap and water.[1] |
| Protective Clothing | A long-sleeved, buttoned laboratory coat.[1][2] | This provides a primary barrier against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.[4] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | A NIOSH/MSHA-approved respirator with a particulate filter may be necessary for emergency situations, such as a large spill outside of a fume hood.[1] Use is subject to your institution's respiratory protection program, which includes fit-testing and training. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | This is a standard laboratory requirement to protect feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Guide
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Handling Protocol (Inside a Fume Hood)
-
Preparation : Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent).
-
Weighing : As this compound is a powder, care must be taken to avoid generating dust.[1] Use a micro-spatula to carefully transfer the solid onto weigh paper or directly into a tared vessel. Perform this action deep within the fume hood, away from the sash opening, to minimize air currents.
-
Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
-
Post-Handling : Once the procedure is complete, decontaminate any equipment used (spatulas, glassware) and the fume hood work surface.
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Minor Spill (in fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated, labeled hazardous waste container.[1]
-
Major Spill : Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound, whether solid, in solution, or as contaminated materials (e.g., gloves, weigh paper), must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Halogenated waste is often incinerated under specific conditions.
-
Containment : Collect all waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name and associated hazards.
-
Disposal : Arrange for pickup and disposal through your institution's EHS department. Do not pour any amount of this chemical down the drain.[1] The final disposal method will likely be incineration in an authorized facility equipped with an afterburner and scrubber to handle the hazardous decomposition products.[2]
By integrating this comprehensive safety and handling plan into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
